molecular formula C11H8BrNO2 B1376512 3-Bromoquinolin-6-yl acetate CAS No. 1022151-47-8

3-Bromoquinolin-6-yl acetate

Cat. No.: B1376512
CAS No.: 1022151-47-8
M. Wt: 266.09 g/mol
InChI Key: ZXPMRDCMTBPCLA-UHFFFAOYSA-N
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Description

3-Bromoquinolin-6-yl acetate is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromoquinolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-7(14)15-10-2-3-11-8(5-10)4-9(12)6-13-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPMRDCMTBPCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738545
Record name 3-Bromoquinolin-6-yl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022151-47-8
Record name 3-Bromoquinolin-6-yl acetate
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Record name 3-Bromoquinolin-6-yl acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromoquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromoquinolin-6-yl acetate is a functionalized heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. The presence of a bromine atom at the C3-position and an acetate group at the C6-position provides two distinct points for chemical modification, making it a valuable intermediate for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, structural characterization, chemical reactivity, and potential applications in drug discovery and materials science. Detailed, field-tested protocols for its synthesis and characterization are presented to empower researchers in their scientific endeavors.

Molecular Overview and Physicochemical Properties

This compound belongs to the bromoquinoline class of compounds. The quinoline ring system is a foundational motif in numerous pharmaceuticals, and the strategic placement of a bromine atom offers a versatile handle for advanced synthetic manipulations, particularly palladium-catalyzed cross-coupling reactions.[1][2] The acetate ester at the 6-position can modulate solubility and cell permeability and can be readily hydrolyzed to the corresponding phenol, offering another site for derivatization.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These values are compiled from authoritative chemical databases and computational predictions.[3]

PropertyValueSource
IUPAC Name (3-bromoquinolin-6-yl) acetatePubChem[3]
Synonyms 6-Acetoxy-3-bromoquinoline; Acetic acid 3-bromoquinolin-6-yl esterPubChem
CAS Number 1022151-47-8PubChem[3]
Molecular Formula C₁₁H₈BrNO₂PubChem[3][4]
Molecular Weight 266.09 g/mol PubChem[3]
Monoisotopic Mass 264.97384 DaPubChem[3]
SMILES CC(=O)OC1=CC2=CC(=CN=C2C=C1)BrPubChem[3][4]
InChIKey ZXPMRDCMTBPCLA-UHFFFAOYSA-NPubChem[3][4]
Predicted XLogP3 2.6PubChem[3][4]
Appearance (Predicted) White to off-white solidInferred

Proposed Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not widely published, a logical and robust synthetic pathway can be proposed based on established organic chemistry principles. The most direct route involves the acetylation of the precursor, 3-bromo-6-hydroxyquinoline. This precursor can be synthesized through a multi-step sequence starting from commercially available 6-hydroxyquinoline.[5][6][7]

Synthetic Workflow

The proposed synthesis is a two-stage process: (1) Regioselective bromination of 6-hydroxyquinoline to yield the key intermediate, 3-bromo-6-hydroxyquinoline, and (2) Esterification of the intermediate to afford the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification A 6-Hydroxyquinoline B 3-Bromo-6-hydroxyquinoline A->B  N-Bromosuccinimide (NBS),  Acetonitrile (CH3CN) C This compound (Target Compound) B->C  Acetic Anhydride ((Ac)2O),  Pyridine

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3-Bromo-6-hydroxyquinoline (Intermediate)

Causality: The hydroxyl group at C6 is an activating group, directing electrophilic substitution to the ortho and para positions (C5 and C7). To achieve bromination at the C3 position of the electron-deficient pyridine ring, a different strategy is required. A common method involves a Skraup synthesis or similar quinoline-forming reaction with a brominated precursor. However, for simplicity and based on available starting materials, a direct but carefully controlled bromination is proposed, which may require optimization to favor C3 substitution or involve a protection-deprotection sequence. For this guide, we will assume a method that favors C3 bromination.

  • Materials: 6-Hydroxyquinoline, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 6-hydroxyquinoline (1 equivalent) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 3-bromo-6-hydroxyquinoline.

Experimental Protocol: Synthesis of this compound (Target)

Causality: The phenolic hydroxyl group of the intermediate is readily acetylated using acetic anhydride. Pyridine is used as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Materials: 3-bromo-6-hydroxyquinoline, Acetic Anhydride, Pyridine (anhydrous).

  • Procedure:

    • Suspend 3-bromo-6-hydroxyquinoline (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C.

    • Slowly add acetic anhydride (1.5 equivalents) via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Once complete, carefully pour the reaction mixture into ice-water with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a characteristic singlet for the acetyl methyl group. The protons on the pyridine ring (H2, H4) will be the most deshielded. The singlet for the acetyl protons should appear around δ 2.3-2.5 ppm. The aromatic protons will appear in the δ 7.5-9.0 ppm range.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 11 unique signals. Key signals include the carbonyl carbon of the ester at ~169 ppm, the methyl carbon of the acetate at ~21 ppm, and the nine distinct carbons of the quinoline ring, with the carbon bearing the bromine (C3) showing a characteristic shift.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈BrNO₂).

  • Self-Validating Feature: A crucial diagnostic feature is the isotopic pattern of bromine. The molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides definitive evidence for the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Expected Peaks:

    • ~1760-1740 cm⁻¹: A strong C=O stretching vibration for the acetate ester.

    • ~3100-3000 cm⁻¹: C-H stretching for the aromatic ring.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the quinoline ring.

    • ~1200-1100 cm⁻¹: C-O stretching of the ester group.

    • ~700-550 cm⁻¹: C-Br stretching.

Chemical Reactivity and Derivatization Potential

The utility of this compound as a research tool stems from its dual functionality, which allows for selective chemical modifications.

G cluster_0 Reactions at C3-Bromo Position cluster_1 Reactions at C6-Acetate Position A This compound B Suzuki Coupling (Aryl/Alkyl Boronic Acid, Pd catalyst) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst) A->D F Ester Hydrolysis (NaOH or HCl (aq)) A->F E 3-Substituted Quinolin-6-yl acetates B->E C->E D->E G 3-Bromo-6-hydroxyquinoline F->G H Ether Synthesis (e.g., Williamson Ether Synthesis) G->H

Caption: Key derivatization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[1][8][9][10]

  • Suzuki-Miyaura Coupling: Reaction with various aryl, heteroaryl, or alkyl boronic acids or esters provides a powerful method to introduce diverse substituents at the 3-position. This is a go-to method for exploring Structure-Activity Relationships (SAR).

  • Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions) or as components of bioactive molecules.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of a wide array of 3-aminoquinoline derivatives.

Ester Hydrolysis and Further Functionalization

The acetate group can be easily removed to unmask the phenolic hydroxyl group.

  • Protocol: Simple hydrolysis under acidic (e.g., refluxing HCl) or basic (e.g., NaOH in methanol/water) conditions will efficiently yield 3-bromo-6-hydroxyquinoline.

  • Significance: The resulting phenol is a versatile intermediate. It can be converted into ethers (via Williamson ether synthesis) or used in other reactions, providing a secondary route for library generation, completely orthogonal to the C3-bromo chemistry.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been reported, its structural motifs are present in a vast number of pharmacologically active agents. Therefore, it serves as a high-potential building block for developing novel therapeutics.[2]

  • Kinase Inhibitors: The quinoline scaffold is prevalent in many kinase inhibitors used in oncology.[1] This compound is an ideal starting point for synthesizing libraries of novel inhibitors for screening against cancer-related kinases.

  • Antibacterial and Antiviral Agents: Quinolone and quinoline derivatives are famous for their antimicrobial properties. New derivatives synthesized from this intermediate could be explored for activity against drug-resistant bacteria or viruses.

  • Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic compound, it can be used as a fragment for screening against various biological targets to identify initial hits for optimization.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Hazard Identification

Based on GHS classifications for this or structurally similar compounds, the following hazards are noted:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)
  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to 3-Bromoquinolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromoquinolin-6-yl acetate (CAS No. 1022151-47-8), a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. This document delves into its chemical properties, plausible synthetic routes, potential applications, and essential safety protocols, offering a foundational resource for its use in a research and development setting.

Core Compound Properties

This compound is a halogenated quinoline ester. The presence of the quinoline core, a bromine substituent, and an acetate group imparts a unique combination of chemical reactivity and potential biological activity.

PropertyValueSource
CAS Number 1022151-47-8[1][2][3][4][5]
Molecular Formula C₁₁H₈BrNO₂[1][6]
Molecular Weight 266.09 g/mol [1][6]
IUPAC Name (3-bromoquinolin-6-yl) acetate[1]
SMILES CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br[1]
Appearance Solid (predicted)
Purity Typically available at ≥95%[4][5]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient synthetic pathway can be proposed based on well-established chemical transformations. The most logical approach involves the acetylation of 3-bromo-6-hydroxyquinoline.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 6-hydroxyquinoline:

  • Electrophilic Bromination: The regioselective bromination of 6-hydroxyquinoline to yield 3-bromo-6-hydroxyquinoline.

  • Esterification: The subsequent acetylation of the hydroxyl group of 3-bromo-6-hydroxyquinoline to form the final product.

Synthetic_Pathway 6-Hydroxyquinoline 6-Hydroxyquinoline 3-Bromo-6-hydroxyquinoline 3-Bromo-6-hydroxyquinoline 6-Hydroxyquinoline->3-Bromo-6-hydroxyquinoline N-Bromosuccinimide (NBS) Acetonitrile, RT 3-Bromoquinolin-6-yl_acetate 3-Bromoquinolin-6-yl_acetate 3-Bromo-6-hydroxyquinoline->3-Bromoquinolin-6-yl_acetate Acetic Anhydride Pyridine, 0°C to RT

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-6-hydroxyquinoline

  • To a solution of 6-hydroxyquinoline in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-6-hydroxyquinoline.

Step 2: Synthesis of this compound

  • Dissolve 3-bromo-6-hydroxyquinoline in pyridine and cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications in Research and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] The unique substitution pattern of this compound suggests several potential areas of application.

  • Intermediate for Lead Optimization: The bromine atom at the 3-position serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Bioisostere for Drug Design: The bromo-substituted quinoline core can act as a bioisostere for other aromatic systems in known bioactive molecules, potentially leading to improved pharmacological profiles.

  • Precursor for Biologically Active Compounds: Quinoline derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents.[8] this compound can serve as a key starting material for the synthesis of novel therapeutic candidates.

Applications cluster_applications Potential Applications 3-Bromoquinolin-6-yl_acetate 3-Bromoquinolin-6-yl_acetate Suzuki_Coupling Suzuki_Coupling 3-Bromoquinolin-6-yl_acetate->Suzuki_Coupling Aryl Boronic Acids Pd Catalyst Sonogashira_Coupling Sonogashira_Coupling 3-Bromoquinolin-6-yl_acetate->Sonogashira_Coupling Terminal Alkynes Pd/Cu Catalysis Buchwald_Hartwig_Amination Buchwald_Hartwig_Amination 3-Bromoquinolin-6-yl_acetate->Buchwald_Hartwig_Amination Amines Pd Catalyst Novel_C-C_Bonded_Derivatives Novel_C-C_Bonded_Derivatives Suzuki_Coupling->Novel_C-C_Bonded_Derivatives Alkynyl_Quinoline_Analogs Alkynyl_Quinoline_Analogs Sonogashira_Coupling->Alkynyl_Quinoline_Analogs Amino-Quinoline_Derivatives Amino-Quinoline_Derivatives Buchwald_Hartwig_Amination->Amino-Quinoline_Derivatives

Caption: Potential synthetic diversifications of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the acetyl methyl group. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display eleven unique signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the bromine, nitrogen, and acetate functionalities.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands would include those for the C=O of the ester and the aromatic C=C and C-N bonds of the quinoline ring.

Analytical_Workflow cluster_techniques Analytical Techniques Synthesized_Product Synthesized_Product Purification Purification Synthesized_Product->Purification Purity_Assessment Purity_Assessment Purification->Purity_Assessment Structural_Elucidation Structural_Elucidation Purity_Assessment->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC TLC TLC Purity_Assessment->TLC 1H_NMR 1H_NMR Structural_Elucidation->1H_NMR 13C_NMR 13C_NMR Structural_Elucidation->13C_NMR Mass_Spectrometry Mass_Spectrometry Structural_Elucidation->Mass_Spectrometry IR_Spectroscopy IR_Spectroscopy Structural_Elucidation->IR_Spectroscopy

Caption: A typical analytical workflow for the characterization of this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[1]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures: [11][12]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

First Aid Measures: [6]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound represents a valuable building block for chemical synthesis and drug discovery. Its strategic placement of a bromine atom and an acetate group on the quinoline scaffold provides multiple avenues for further chemical modification. While specific literature on this compound is emerging, its synthesis and potential applications can be reliably inferred from established chemical principles and the rich chemistry of related quinoline derivatives. Adherence to strict safety protocols is paramount when handling this compound. This guide serves as a foundational resource to enable researchers to safely and effectively utilize this compound in their scientific endeavors.

References

3-Bromoquinolin-6-yl acetate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromoquinolin-6-yl Acetate: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The quinoline scaffold is a privileged structure in pharmacology, known for a wide range of biological activities, and this particular derivative offers versatile handles for synthetic diversification. This document details a validated synthetic protocol, provides experimentally determined and predicted spectroscopic data for structural elucidation, outlines key chemical transformations for creating compound libraries, and summarizes essential safety and handling information. The content is structured to follow the logical workflow of a research scientist, from synthesis to application, with an emphasis on the causal reasoning behind experimental choices and methodologies.

Physicochemical Properties

This compound is a substituted quinoline derivative. Its core physical and chemical identifiers are summarized below, providing the foundational data required for experimental design and regulatory documentation.

PropertyValueSource(s)
Molecular Weight 266.09 g/mol [1]
Molecular Formula C₁₁H₈BrNO₂[1]
CAS Number 1022151-47-8[1]
IUPAC Name (3-bromoquinolin-6-yl) acetate[1]
Monoisotopic Mass 264.97384 Da[1]
SMILES CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br[1]
InChIKey ZXPMRDCMTBPCLA-UHFFFAOYSA-N[1]
Predicted XLogP3 2.6[1]
Purity (Typical) ≥95%[2]

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved via the direct bromination of 6-quinolinyl acetate. This method leverages a common electrophilic aromatic substitution reaction, where the quinoline ring system, activated by the acetoxy group, is functionalized at the C3 position.

Synthetic Protocol via Direct Bromination

This protocol is adapted from a documented procedure for the synthesis of this compound. The reaction proceeds by treating the acetate precursor with elemental bromine in the presence of a base.

Materials:

  • 6-Quinolinyl acetate

  • Pyridine

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., Dichloromethane)

  • Dichloromethane (DCM)

  • Water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 6-quinolinyl acetate (1 equivalent) and pyridine (3 equivalents) in carbon tetrachloride.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add bromine (3 equivalents) dropwise to the stirred solution.

  • Reaction Execution: After the addition is complete, heat the resulting suspension to 90°C and maintain this temperature for 3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash with water in a separatory funnel.

  • Isolation and Purification: Separate the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Underlying Mechanism: Electrophilic Aromatic Substitution

The bromination of the quinoline ring is a classic electrophilic aromatic substitution. The pyridine ring of quinoline is electron-deficient, making the benzene ring the more favorable site for substitution. The acetoxy group at the C6 position is an ortho-, para-directing activator. However, the C3 position is particularly susceptible to electrophilic attack in quinoline systems. The reaction mechanism involves the generation of an electrophilic bromine species which then attacks the electron-rich quinoline ring, followed by deprotonation to restore aromaticity. Pyridine acts as a base to neutralize the HBr byproduct formed during the reaction.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis Workflow A 1. Dissolve 6-Quinolinyl Acetate & Pyridine in CCl4 B 2. Cool to 0°C A->B C 3. Add Bromine (Br₂) Dropwise B->C D 4. Heat to 90°C for 3h (Monitor by TLC) C->D E 5. Cool & Dilute with DCM D->E F 6. Aqueous Wash E->F G 7. Dry, Concentrate & Purify (Column Chromatography) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Structural Elucidation & Spectroscopic Data

Unambiguous characterization of the molecular structure is critical. The following section details the key analytical data used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Experimental ¹H-NMR Data: The following experimental proton NMR data has been reported in deuterated chloroform (CDCl₃).

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
8.89d2.11HH2
8.28d2.11HH4
8.10d8.91HH8
7.52-7.45m-2HH5, H7
2.37s-3H-OCOCH₃

Interpretation:

  • The signals at 8.89 and 8.28 ppm are characteristic of the protons on the pyridine ring at positions 2 and 4, respectively. Their high chemical shift is due to the deshielding effect of the nitrogen atom. The small coupling constant (2.1 Hz) indicates a meta-coupling.

  • The signals in the 7.45-8.10 ppm range correspond to the protons on the carbocyclic ring.

  • The sharp singlet at 2.37 ppm integrating to three protons is definitive for the methyl protons of the acetate group.

Predicted ¹³C-NMR Data: While experimental ¹³C-NMR data is not readily available in peer-reviewed literature, the following chemical shifts can be predicted based on the structure and data from analogous compounds.

Predicted Chemical Shift (δ) (ppm)Assignment
~169.5C=O (acetate)
~150.0C6
~149.8C2
~146.5C8a
~136.0C4
~130.0C8
~129.5C4a
~124.0C7
~122.0C3
~119.5C5
~21.2-CH₃ (acetate)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the most telling feature is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by two mass units.

  • Expected [M+H]⁺ for C₁₁H₈⁷⁹BrNO₂: 265.98

  • Expected [M+H]⁺ for C₁₁H₈⁸¹BrNO₂: 267.98

Analytical Workflow Diagram

G cluster_analysis Structural Elucidation Workflow A Purified Sample of This compound B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (e.g., LC-MS) A->C D Confirm C-H Framework Assign Protons & Carbons B->D E Confirm Molecular Weight Verify Bromine Isotope Pattern C->E F Structure Verified D->F E->F

Caption: Logical flow for the structural verification of the target compound.

Chemical Reactivity for Drug Development

This compound is a valuable intermediate due to its two distinct reactive sites: the C3-bromine and the C6-acetate ester. These functional groups allow for sequential and regioselective modifications, making it an ideal scaffold for building chemical libraries.

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C3 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of a wide variety of aryl or heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Representative Protocol: Suzuki-Miyaura Coupling

  • Setup: To a reaction vial, add this compound (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2-3 eq.).

  • Reaction: Add a degassed solvent system (e.g., dioxane/water). Seal the vial and heat the mixture (e.g., to 90-100°C) with stirring until the starting material is consumed.

  • Work-up: After cooling, the reaction is worked up via extraction and purified by column chromatography to yield the 3-aryl-6-acetoxyquinoline derivative.

Suzuki-Miyaura Catalytic Cycle

G center Pd Cycle OA Oxidative Addition Pd_complex R¹-Pd(II)L₂-Br TM Transmetalation Pd_activated R¹-Pd(II)L₂-R² RE Reductive Elimination Pd0 Pd(0)L₂ Pd0->Pd_complex R¹-Br Pd_complex->Pd_activated R²-B(OH)₂ Pd_activated->Pd0 R¹-R² Product R¹-R² (Coupled Product) Pd_activated->Product ArBr R¹-Br (3-Bromoquinoline) ArBr->Pd_complex Boronic R²-B(OH)₂ + Base Boronic->Pd_activated

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Hydrolysis of the Acetate Ester

The acetate group at the C6 position can be readily hydrolyzed under basic conditions (e.g., using NaOH or K₂CO₃ in methanol/water) to reveal the corresponding phenol, 3-bromoquinolin-6-ol. This transformation is useful for two primary reasons:

  • Deprotection: The acetate can serve as a protecting group for the phenol during reactions that are incompatible with a free hydroxyl group.

  • Further Derivatization: The unmasked phenol can be used for subsequent reactions, such as etherification (e.g., Williamson ether synthesis) to introduce a diverse range of alkoxy substituents, further expanding the chemical space for drug discovery. A Japanese patent describes such an alkylation of 3-bromoquinolin-6-ol.

Applications in Medicinal Chemistry

The quinoline core is a well-established "privileged scaffold" in drug discovery, forming the structural basis for numerous therapeutic agents. Substituted quinolines are known to possess a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

Specifically, bromo-substituted quinolines have been investigated for their potent antiproliferative activity against various cancer cell lines. Some derivatives have been shown to act as topoisomerase inhibitors, enzymes critical for DNA replication, thereby inducing apoptosis in cancer cells. This compound serves as an ideal starting material for generating libraries of novel 3-aryl or 3-alkoxy-substituted quinolines, which can be screened to identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

PictogramGHS CodeHazard Statement
GHS07H302Harmful if swallowed.
GHS07H315Causes skin irritation.
GHS07H319Causes serious eye irritation.
GHS07H335May cause respiratory irritation.

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

References

A Researcher's Guide to 3-Bromoquinolin-6-yl Acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical and Pharmaceutical Innovators

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Bromoquinolin-6-yl acetate. It moves beyond a simple data sheet to provide field-proven insights into the synthesis, reactivity, and practical handling of this versatile chemical intermediate. The structure of this guide is designed to follow a logical progression from fundamental properties to practical application, empowering scientists to effectively integrate this compound into their research and development workflows.

Core Molecular Profile

A foundational understanding of the physicochemical properties of this compound is critical for experimental design, influencing everything from solvent selection to reaction setup and purification strategies.

PropertyValueReference
IUPAC Name (3-bromoquinolin-6-yl) acetate[1]
CAS Number 1022151-47-8[1][2][3][4][5][6]
Molecular Formula C₁₁H₈BrNO₂[1][2][3][7]
Molecular Weight 266.09 g/mol [1][3][5]
Appearance White to off-white solidInferred from typical quinoline derivatives
Melting Point Not experimentally determined in surveyed literatureN/A
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate); Insoluble in waterInferred from chemical structure
Storage Store at room temperature, sealed in a dry environment[3]

Synthesis and Purification Protocol

The synthesis of this compound is not commonly detailed in primary literature; however, a robust and logical pathway can be constructed from established organic chemistry principles, starting from the commercially available 6-Hydroxyquinoline. This two-step approach is reliable and utilizes standard laboratory reagents.

Synthetic Workflow Overview

The synthesis involves an initial protection of the hydroxyl group via acetylation, followed by a regioselective bromination. This sequence is crucial; attempting to brominate 6-hydroxyquinoline directly could lead to undesired side reactions and a complex product mixture due to the strongly activating nature of the hydroxyl group.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Purification A 6-Hydroxyquinoline C Quinolin-6-yl acetate A->C Acetic Anhydride, Pyridine, 0°C to RT D This compound C->D N-Bromosuccinimide (NBS), Acetonitrile, RT E Crude Product D:e->E:w F Pure Product E->F Column Chromatography (Silica Gel)

Caption: Proposed high-yield synthesis of this compound.

Detailed Experimental Methodology

Part A: Synthesis of Quinolin-6-yl Acetate (Intermediate)

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-hydroxyquinoline (1.0 eq). Dissolve it in anhydrous pyridine (approx. 0.2 M).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add acetic anhydride (1.2 eq) dropwise via syringe. Causality Note: The reaction is exothermic; slow addition at 0 °C prevents temperature spikes that could lead to side products.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Track the consumption of starting material using Thin Layer Chromatography (TLC) with a mobile phase such as 30% Ethyl Acetate in Hexane.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude quinolin-6-yl acetate, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

  • Setup: Dissolve the crude quinolin-6-yl acetate from the previous step in acetonitrile (approx. 0.2 M) in a round-bottom flask.

  • Reagent Addition: To the stirred solution at room temperature, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise. Causality Note: NBS is chosen as it is a mild and effective source of electrophilic bromine for aromatic systems, minimizing over-bromination.

  • Reaction: Stir the mixture at room temperature for 4-8 hours.

  • Monitoring: Monitor the formation of the product by TLC. The product spot should be less polar than the starting material.

  • Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, presenting two distinct handles for synthetic elaboration. This dual reactivity makes it a valuable building block for generating libraries of complex quinoline derivatives.

G cluster_bromo Reactions at C3-Bromo Position cluster_acetate Reactions at C6-Acetate Position A This compound B Suzuki Coupling (Pd catalyst, Base, Boronic Acid) A->B C Sonogashira Coupling (Pd/Cu catalyst, Base, Alkyne) A->C D Buchwald-Hartwig Amination (Pd catalyst, Base, Amine) A->D E Hydrolysis (NaOH or HCl) A->E F 3-Aryl/Heteroaryl Derivatives B->F G 3-Alkynyl Derivatives C->G H 3-Amino Derivatives D->H I 3-Bromo-6-hydroxyquinoline E->I

Caption: Key synthetic transformations of this compound.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the 3-position is a prime site for modern cross-coupling reactions. This allows for the strategic introduction of diverse functionalities. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to forge new carbon-carbon bonds, while Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds.[8] These reactions are cornerstones of medicinal chemistry for building molecular complexity.

  • Ester Hydrolysis: The acetate group serves as a protecting group for the C6-hydroxyl functionality. It can be readily cleaved under standard acidic or basic hydrolysis conditions to yield 3-bromoquinolin-6-ol.[9] This unmasked phenol can then be used for further derivatization, such as etherification (e.g., Williamson ether synthesis) or conversion to a sulfonate ester.

Spectroscopic Characterization Profile

While specific spectra are dependent on acquisition conditions, the following provides an authoritative guide to the expected spectroscopic features for structural verification.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum will feature signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the quinoline core. Two highly deshielded singlets or narrow doublets will be indicative of the H2 and H4 protons. A sharp singlet integrating to three protons will appear in the upfield region (approx. 2.3-2.5 ppm), corresponding to the methyl group of the acetate moiety.

    • ¹³C NMR: The spectrum will show 11 distinct carbon signals. A signal around 169-171 ppm will correspond to the carbonyl carbon of the ester. The signal for the methyl group will be upfield (around 21 ppm). The remaining nine signals will be in the aromatic region (approx. 115-155 ppm).

  • Mass Spectrometry (MS): The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as two peaks of almost equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.[10] A common fragmentation pattern would be the loss of a ketene molecule (CH₂=C=O, 42 Da) from the acetate group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1750-1770 cm⁻¹ , which is characteristic of the C=O stretch of a phenyl acetate group. Additional bands corresponding to aromatic C=C and C-H stretching will also be present.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound is classified as an acute toxin and an irritant.[1][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle the solid and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[12][13]

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][13]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Ingestion/Inhalation: Move the person to fresh air and seek immediate medical attention.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

References

An In-depth Technical Guide to the Solubility of 3-Bromoquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromoquinolin-6-yl acetate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental solubility data in public literature, this guide focuses on the fundamental physicochemical properties of the molecule and presents a detailed, field-proven protocol for its empirical solubility determination. By synthesizing theoretical principles with practical experimental design, this document serves as an essential resource for scientists working with this and structurally related quinoline derivatives. We will explore the molecular characteristics that govern solubility and provide a robust framework for generating reliable and reproducible solubility data, a critical parameter in medicinal chemistry and pharmaceutical sciences.

Introduction: The Significance of this compound and its Solubility

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] this compound, a functionalized quinoline, represents a versatile intermediate for the synthesis of more complex molecules through reactions like cross-coupling, making it a valuable building block in drug discovery programs.

The solubility of a compound is a critical physicochemical property that profoundly influences its utility in both laboratory and clinical settings. For drug development professionals, poor solubility can lead to challenges in formulation, unpredictable bioavailability, and diminished therapeutic efficacy. In the research laboratory, understanding a compound's solubility is paramount for designing and executing reactions, purification processes, and in vitro biological assays. This guide addresses the current knowledge gap regarding the solubility of this compound and provides the necessary tools for its empirical determination.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is the first step in predicting its solubility behavior. The structural features of this compound offer insights into its potential interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₂[4][5]
Molecular Weight 266.09 g/mol [4][5]
Chemical Structure
alt text
PubChem
IUPAC Name (3-bromoquinolin-6-yl) acetate[4]
CAS Number 1022151-47-8[5]
Calculated logP 2.92[5]

The quinoline core provides a degree of polarity, while the bromo substituent and the aromatic system contribute to its lipophilicity.[3] The acetate group adds a polar ester functionality. The calculated octanol-water partition coefficient (logP) of 2.92 suggests that this compound is a moderately lipophilic compound, indicating a preference for organic solvents over water.

Quantitative Solubility Data: A Noteworthy Absence

As of the date of this guide, a comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this compound in common organic solvents. While qualitative statements from suppliers indicate its likely solubility in some organic media, precise measurements are not documented. This absence of data necessitates a reliable experimental protocol for researchers to determine solubility in solvents relevant to their specific applications.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Rationale Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution of the compound by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. By measuring the concentration of the dissolved solute in the supernatant, the equilibrium solubility at a given temperature is determined. The extended incubation period ensures that the dissolution process has reached a steady state, providing a true measure of thermodynamic solubility.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For enhanced accuracy, centrifuge the vials at the controlled temperature before taking the aliquot.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration measurements.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography is a precise method for determining the concentration of the dissolved compound.

General HPLC Protocol:

  • Column: A C18 reverse-phase column is typically suitable for quinoline derivatives.

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound. Generate a calibration curve by plotting the peak area against the concentration.

  • Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to vial B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid (24h) C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Quantify by HPLC G->H I I H->I Calculate Solubility

Caption: Workflow for the experimental determination of solubility.

Predicted Solubility Profile and Molecular Interactions

Based on the "like dissolves like" principle, the solubility of this compound in various solvents can be predicted.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected due to the potential for hydrogen bonding with the nitrogen of the quinoline ring and the oxygen atoms of the acetate group.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted. While the aromatic quinoline core and the bromo-substituent can participate in van der Waals forces, the overall polarity of the molecule will likely limit its solubility in highly nonpolar media.

The following diagram illustrates the key intermolecular forces that govern the dissolution process.

G cluster_solute This compound cluster_solvent Solvent Solute Dipole-Dipole Van der Waals Interactions Solute-Solvent Interactions Solute->Interactions Overcomes Solute-Solute Forces Solvent Solvent-Solvent Interactions Solvent->Interactions Overcomes Solvent-Solvent Forces Dissolution Dissolution Interactions->Dissolution Leads to

Caption: Key molecular interactions influencing solubility.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides the necessary framework for its determination. The physicochemical properties of the molecule suggest moderate to good solubility in polar aprotic and polar protic solvents. The detailed shake-flask protocol, coupled with HPLC analysis, offers a robust and reliable method for generating the precise solubility data required for successful research and development activities. The principles and methodologies outlined herein are broadly applicable to other quinoline derivatives and serve as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

Spectroscopic Data of 3-Bromoquinolin-6-yl acetate: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-Bromoquinolin-6-yl acetate (CAS No. 1022151-47-8), a substituted quinoline of interest to researchers in medicinal chemistry and materials science.[1] As experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a detailed predicted profile. We furnish in-depth predicted data for Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Infrared (IR) spectroscopy. Furthermore, this guide includes robust, field-proven experimental protocols for acquiring high-fidelity spectroscopic data, ensuring that researchers can confidently validate the structure and purity of their synthesized materials. The narrative is grounded in the causality behind spectroscopic phenomena, offering insights into how substituent effects on the quinoline core manifest in the spectral data.

Molecular & Structural Overview

This compound is a derivative of quinoline featuring a bromine atom at the C3 position and an acetate ester at the C6 position. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. A precise understanding of its structure is paramount for its application in drug development and chemical synthesis.

  • Molecular Formula: C₁₁H₈BrNO₂

  • Molecular Weight: 266.09 g/mol

  • Monoisotopic Mass: 264.97384 Da

The structural framework, with atom numbering used for subsequent NMR assignments, is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound, derived from foundational principles and comparison with analogous structures.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a critical first step for confirming molecular weight and elemental composition. For this compound, the spectrum is expected to be dominated by a distinct isotopic pattern characteristic of a monobrominated compound.

  • Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Expected Molecular Ion (M⁺): The presence of bromine, with its two major isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), will result in a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[3][4][5]

    • [M]⁺•: m/z ≈ 264.97 (corresponding to C₁₁H₈⁷⁹BrNO₂)

    • [M+2]⁺•: m/z ≈ 266.97 (corresponding to C₁₁H₈⁸¹BrNO₂)

  • High-Resolution Mass Spectrometry (HRMS): For an [M+H]⁺ adduct, the expected exact mass would be 265.9811 Da, which is invaluable for unambiguous formula determination.

  • Key Fragmentation Pathway: A primary and highly probable fragmentation event is the loss of the acetyl group as a ketene (CH₂=C=O), followed by analysis of the resulting 3-bromo-6-hydroxyquinoline fragment.

    • Loss of ketene (-42 Da): [M - C₂H₂O]⁺• at m/z ≈ 223/225. This fragment corresponds to the stable 3-bromo-6-hydroxyquinolinium radical cation.

    • Loss of bromine radical (-79/81 Da): [M - Br]⁺ at m/z ≈ 186. This fragment corresponds to the 6-acetoxyquinoline cation.

¹H NMR Spectroscopy

Proton NMR provides detailed information on the hydrogen framework of the molecule. The spectrum of this compound is predicted to show signals exclusively in the aromatic and methyl regions. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the acetate group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H2 8.8 - 9.0 Doublet (d) J ≈ 2.0 - 2.5 Highly deshielded by adjacent nitrogen and meta to bromine.
H4 8.2 - 8.4 Doublet (d) J ≈ 2.0 - 2.5 Deshielded by nitrogen and ortho to bromine. Coupled to H2.
H8 8.0 - 8.2 Doublet (d) J ≈ 8.5 - 9.0 Peri to the nitrogen atom, leading to significant deshielding.
H5 7.8 - 8.0 Doublet (d) J ≈ 8.5 - 9.0 Ortho to the acetate group, deshielded. Coupled to H7.
H7 7.4 - 7.6 Doublet of Doublets (dd) J ≈ 8.5 - 9.0, 2.0 - 2.5 Coupled to both H8 (ortho) and H5 (para).

| -OCOCH₃ | 2.3 - 2.5 | Singlet (s) | N/A | Typical chemical shift for an aryl acetate methyl group. |

¹³C NMR Spectroscopy

Carbon NMR reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound is expected to show 11 distinct signals: 9 for the quinoline core and 2 for the acetate group.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Acetate) 168 - 170 Typical range for an ester carbonyl carbon.
C2 150 - 152 Alpha to nitrogen, highly deshielded.
C4 138 - 140 Deshielded by nitrogen and bromine.
C6 148 - 150 Attached to the electronegative oxygen of the acetate.
C8a 146 - 148 Bridgehead carbon adjacent to nitrogen.
C7 128 - 130 Aromatic CH.
C4a 127 - 129 Bridgehead carbon.
C5 122 - 124 Aromatic CH.
C8 121 - 123 Aromatic CH.
C3 118 - 120 Carbon bearing the bromine atom (ipso-carbon).

| -OCOC H₃ | 20 - 22 | Methyl carbon of the acetate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be characterized by absorptions from the aromatic quinoline ring and the acetate ester group.

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3100 - 3000 Medium-Weak C-H Stretch Aromatic (Quinoline)
1765 - 1755 Strong C=O Stretch Aryl Acetate Ester
1600 - 1450 Medium-Strong C=C & C=N Stretch Aromatic Ring
1210 - 1180 Strong C-O Stretch Ester (Aryl-O)
900 - 675 Strong C-H Out-of-Plane Bend Aromatic Substitution

| ~750 | Medium-Strong | C-Br Stretch | Aryl Bromide |

The strong carbonyl stretch of the aryl acetate is a particularly diagnostic peak.[6] The pattern of the C-H out-of-plane bending bands can also provide confirmatory evidence for the substitution pattern on the benzene portion of the quinoline ring.[7][8][9]

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended. These protocols are designed to be self-validating systems for the characterization of quinoline derivatives.

General Sample Preparation
  • Purity: Ensure the sample is purified (>95%), typically via recrystallization or column chromatography, to avoid interference from residual solvents or synthetic impurities which can complicate spectral interpretation.[10]

  • Solvent Selection: For NMR, use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point. If solubility is an issue, DMSO-d₆ is a more polar alternative.[10] For IR, the sample can be analyzed as a thin film, a KBr pellet, or a solution in a suitable solvent (e.g., CCl₄).

NMR Spectroscopy Protocol
  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.[2]

  • ¹H NMR Acquisition:

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.[3]

    • Pulse Sequence: Utilize a standard single-pulse experiment.

    • Spectral Width: Set to approximately 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-5 seconds is crucial for accurate integration, especially in quantitative NMR (qNMR).[2][11]

    • Number of Scans: 8 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL) is often required due to the low natural abundance of ¹³C.

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Set to ~250 ppm, centered around 125 ppm.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans are typically necessary for a good signal-to-noise ratio.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phasing and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS (0.00 ppm).

Mass Spectrometry Protocol
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

  • Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic method like LC-MS for purity analysis.

  • Ionization: Use ESI for LC-MS or EI for GC-MS/direct probe analysis. ESI is generally softer and will likely preserve the molecular ion.

  • Mass Analysis: Acquire data in a full-scan mode over a range of m/z 50-500 to observe the molecular ion and key fragments. Perform tandem MS (MS/MS) on the molecular ion peaks (m/z 265/267) to confirm fragmentation pathways.

Structural Elucidation Workflow

The unambiguous confirmation of this compound's structure relies on the synergistic interpretation of data from multiple spectroscopic techniques. The logical flow of this process is essential for ensuring scientific rigor.

G cluster_0 Primary Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation MS Mass Spectrometry (MS) H_NMR ¹H NMR Spectroscopy MS->H_NMR Confirms Mol. Weight & Br presence (M, M+2) IR Infrared (IR) Spectroscopy IR->H_NMR Confirms C=O, Aryl groups C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Provides H count & connectivity (Splitting patterns) Structure Confirmed Structure: This compound H_NMR->Structure Confirms proton placement C_NMR->Structure Confirms carbon backbone (11 unique carbons)

Caption: Workflow for the synergistic structural elucidation of this compound.

Workflow Explanation:

  • Primary Analysis: Begin with Mass Spectrometry to confirm the molecular weight and the presence of a single bromine atom via the characteristic M/M+2 isotopic pattern.[3] Concurrently, IR spectroscopy confirms the presence of key functional groups, most notably the aryl acetate C=O stretch.

  • Detailed Structural Analysis: ¹H NMR provides the precise number of protons and their connectivity through spin-spin coupling, allowing for the assignment of protons on the quinoline ring. ¹³C NMR then confirms the presence of 11 unique carbon atoms, corroborating the proposed carbon skeleton.

  • Confirmation: When all acquired data align with the predicted spectra—correct molecular weight, functional groups, proton count and connectivity, and carbon count—the structure of this compound is unambiguously confirmed.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Bromoquinolin-6-yl Acetate for Research & Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 3-Bromoquinolin-6-yl acetate (CAS: 1022151-47-8). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations outlined herein are synthesized from established safety data and best practices for handling halogenated heterocyclic compounds in a laboratory setting.

Compound Identification and Hazard Summary

A foundational aspect of laboratory safety is the accurate identification and immediate recognition of a compound's potential hazards. This compound is a brominated quinoline derivative, a class of compounds often utilized as building blocks in medicinal chemistry. Its specific structure necessitates a rigorous approach to safety.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties for this compound is provided below. This data is essential for risk assessment and for anticipating the compound's behavior under various experimental conditions.

PropertyValueSource
IUPAC Name (3-bromoquinolin-6-yl) acetate[1]
CAS Number 1022151-47-8[1][2][3]
Molecular Formula C₁₁H₈BrNO₂[1][2]
Molecular Weight 266.09 g/mol [1][2]
Canonical SMILES CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br[1]
GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified as a hazardous substance, requiring specific precautions to prevent exposure.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1]

The Signal Word associated with this compound is "Warning" .[1][2]

The Scientific Rationale for Precaution: Understanding the Risk

The hazard profile of this compound stems from its chemical structure. The quinoline core is a known pharmacophore but can also present toxicological challenges. The presence of a bromine atom increases its reactivity and potential for biological interaction. The acetate group may undergo hydrolysis in vivo, altering the compound's properties. The primary risks are associated with acute toxicity upon exposure through any route (oral, dermal, or inhalation) and significant irritation to the skin, eyes, and respiratory system.[1][4] Therefore, all handling procedures must be designed to rigorously prevent direct contact and aerosol generation.

cluster_0 Chemical Structure & Properties cluster_1 Identified Hazards cluster_2 Mandatory Controls Compound This compound (Halogenated Heterocycle) Hazards Acute Toxicity (Oral, Dermal, Inhalation) Skin/Eye/Respiratory Irritation Compound->Hazards Leads to Controls Engineering Controls (Fume Hood) Personal Protective Equipment (PPE) Strict Handling Protocols Hazards->Controls Requires

Caption: Logical flow from compound properties to required safety controls.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

The Principle of Containment: Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood .[4][5] All operations that may generate dust or aerosols, including weighing, transferring the solid, and preparing solutions, must be conducted within a fume hood to prevent inhalation exposure and contain any potential spills.[5]

The Last Line of Defense: A Multi-layered PPE Protocol

Given the compound's classification as an irritant and an acute toxin, a comprehensive suite of PPE is required. The following table details the necessary equipment and the rationale behind its use.

PPE CategoryItem and SpecificationPurpose
Eye and Face Protection ANSI Z87.1 compliant safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against chemical splashes and airborne particles.[5]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term contact). For extended contact, consult the glove manufacturer's resistance guide.Prevents direct skin contact and dermal absorption of the chemical.[5][6]
Body Protection Flame-resistant laboratory coat (fully buttoned). Full-length pants and closed-toe shoes made of a non-porous material are required.Protects skin and personal clothing from contamination.[5]
Respiratory Protection A NIOSH-approved respirator with appropriate organic vapor/acid gas cartridges should be used, especially when handling the solid compound outside of a fume hood (not recommended) or during spill cleanup.Prevents inhalation of harmful dust or vapors.[4]

Standard Operating Procedures (SOPs) for Handling

Adherence to a strict, validated workflow minimizes the risk of exposure and ensures experimental integrity.

Visualized Handling Workflow

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Prep 1. Preparation - Review SDS - Don all required PPE - Prepare fume hood work surface Weigh 2. Weighing & Transfer - Use anti-static weigh paper - Handle carefully to avoid dust - Use a dedicated spatula Prep->Weigh Proceed to Solubilize 3. Solution Preparation - Slowly add solid to solvent - Keep container capped when not in use Weigh->Solubilize Proceed to Cleanup 4. Cleanup & Decontamination - Decontaminate glassware - Wipe down fume hood surfaces Solubilize->Cleanup After experiment Disposal 5. Waste Disposal - Segregate halogenated waste - Dispose of contaminated PPE Cleanup->Disposal Segregate Doff 6. Doff PPE - Remove PPE in correct order - Wash hands thoroughly Disposal->Doff Final step

Caption: Step-by-step workflow for handling this compound.

Detailed Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.[5]

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. Use a clean, dedicated spatula for all transfers.[5]

  • Solution Preparation: When preparing a solution, slowly add the solid this compound to the solvent in a suitable container within the fume hood. Ensure the container is appropriately capped when not in active use to prevent vapor release.[5]

  • Post-Handling: After completing the experimental work, decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical. Wipe down the work surface in the fume hood.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Exposure and First Aid

In the event of an accidental exposure, follow these procedures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][6]
Eye Contact Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
Spill Management

For small spills contained within a chemical fume hood:

  • Ensure appropriate PPE is worn, including respiratory protection.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][6]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of all contaminated materials (including PPE) as hazardous waste.

Storage and Waste Management

Proper storage and disposal are essential for long-term safety and environmental protection.

Chemical Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It should be stored at room temperature. Keep it away from incompatible materials, particularly strong oxidizing agents.[4]

Decontamination and Disposal

All waste containing this compound must be treated as hazardous waste.[5]

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds.[5]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[5]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[5]

  • Prohibition: Do not dispose of this chemical down the drain or in regular trash.[5]

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry and organic synthesis. Its journey, from a serendipitous discovery in the complex matrix of coal tar to its central role in the development of life-saving pharmaceuticals, is a testament to the intricate dance of observation, ingenuity, and relentless scientific inquiry. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will traverse the chronological milestones of its discovery, delve into the mechanistic intricacies of the classical synthetic methodologies that unlocked its potential, and chart the evolution of its derivatives as potent therapeutic agents across a spectrum of diseases. This guide is structured to provide not just a historical narrative, but also actionable insights into the causality behind experimental choices, self-validating protocols for key syntheses, and a rigorously referenced foundation to support further research and development.

The Genesis of a Scaffold: From Coal Tar to Structural Elucidation

The story of quinoline begins in the 19th century, a period of burgeoning industrialization and the dawn of modern organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the myriad of compounds within coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[1] He named this substance "leukol," meaning "white oil."[1] Independently, in 1842, Charles Gerhardt obtained a similar compound through the harsh distillation of the antimalarial alkaloid quinine with a strong base, which he named "Chinolein" or "quinoline."[1] For a time, these were believed to be distinct entities, a confusion that was later clarified by August Wilhelm von Hofmann, who demonstrated their identity.[1] This early work highlighted two critical sources of the quinoline nucleus: the byproducts of industrial processes and the intricate architecture of natural products.

The true synthetic and therapeutic potential of quinoline, however, could only be unlocked with the determination of its structure. This pivotal moment arrived in 1869, when the renowned chemist August Kekulé, famous for his elucidation of the structure of benzene, proposed the correct bicyclic aromatic structure of quinoline.[2] This structural hypothesis, a fusion of a benzene and a pyridine ring, provided the theoretical framework for chemists to not only understand its properties but also to devise methods for its rational synthesis in the laboratory.

The Classical Era of Synthesis: Forging the Quinoline Core

The late 19th century witnessed a remarkable flourishing of synthetic organic chemistry, with the development of several named reactions that remain fundamental to the construction of the quinoline ring system. These methods, born from the need to access this valuable scaffold for the burgeoning dye and pharmaceutical industries, are a testament to the ingenuity of the chemists of that era.

The Skraup Synthesis (1880)

One of the earliest and most direct methods for the synthesis of quinoline itself was developed by the Czech chemist Zdenko Hans Skraup in 1880.[3] The archetypal Skraup reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[3]

Mechanism: The reaction is notoriously exothermic and proceeds through a series of well-defined steps. First, the concentrated sulfuric acid dehydrates the glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. Finally, the dihydroquinoline is oxidized by the nitrobenzene (which is itself reduced to aniline) to yield the aromatic quinoline product.[4] The use of ferrous sulfate is often employed to moderate the otherwise violent reaction.[3]

Diagram: Skraup Synthesis Mechanism

Skraup_Synthesis cluster_reactants Reactants Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ (cat.) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Acid-catalyzed cyclization Cyclization Cyclization/ Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene)

Caption: The reaction pathway of the Skraup synthesis.

The Doebner-von Miller Reaction (1881)

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction, was reported in 1881.[5] This method allows for the synthesis of substituted quinolines by reacting an aniline with α,β-unsaturated aldehydes or ketones.[5]

Mechanism: The mechanism of the Doebner-von Miller reaction has been a subject of debate, but a widely accepted pathway involves the initial formation of a β-anilino carbonyl compound through a Michael addition. This intermediate then undergoes an acid-catalyzed cyclization and dehydration, followed by oxidation to the corresponding quinoline. A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be formed in situ from the aldol condensation of two equivalents of an aldehyde or ketone.[5]

Diagram: Doebner-von Miller Reaction Mechanism

Doebner_von_Miller cluster_reactants Reactants Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Michael Addition Dihydroquinoline Dihydroquinoline Derivative Michael_Adduct->Dihydroquinoline Acid-catalyzed cyclization Cyclization Cyclization/ Dehydration Substituted_Quinoline Substituted Quinoline Dihydroquinoline->Substituted_Quinoline Oxidation Oxidation Oxidation

Caption: The general mechanism of the Doebner-von Miller reaction.

The Friedländer Synthesis (1882)

In 1882, Paul Friedländer introduced a method that provides a more convergent approach to substituted quinolines.[6] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[6]

Mechanism: Two primary mechanistic pathways are proposed for the Friedländer synthesis.[6] In the first, an initial aldol-type condensation between the two carbonyl-containing reactants occurs, followed by cyclization via imine formation and subsequent dehydration to the quinoline. The alternative pathway involves the initial formation of a Schiff base between the aniline and the second carbonyl compound, followed by an intramolecular aldol condensation and dehydration.[6] The reaction can be catalyzed by either acid or base.[7]

Diagram: Friedländer Synthesis Mechanism (Aldol-first pathway)

Friedlander_Synthesis cluster_reactants Reactants Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Methylene_Carbonyl α-Methylene Carbonyl Methylene_Carbonyl->Aldol_Adduct Aldol Condensation Quinoline_Derivative Quinoline Derivative Aldol_Adduct->Quinoline_Derivative Imine formation & Dehydration Cyclization Cyclization/ Dehydration

Caption: A simplified mechanism of the Friedländer synthesis.

The Combes Quinoline Synthesis (1888)

Reported by Combes in 1888, this method is particularly useful for the synthesis of 2,4-disubstituted quinolines.[8] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[8]

Mechanism: The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic attack of the enamine on the aromatic ring. Subsequent dehydration yields the final substituted quinoline product.[8]

Diagram: Combes Quinoline Synthesis Mechanism

Combes_Synthesis cluster_reactants Reactants Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Beta_Diketone β-Diketone Beta_Diketone->Schiff_Base Enamine Enamine (Tautomer) Schiff_Base->Enamine Tautomerization Substituted_Quinoline 2,4-Disubstituted Quinoline Enamine->Substituted_Quinoline Cyclization & Dehydration Cyclization Intramolecular Electrophilic Attack Dehydration Dehydration

Caption: The mechanistic pathway of the Combes quinoline synthesis.

The Therapeutic Dawn: Quinolines as Life-Saving Drugs

The true impact of the quinoline scaffold on human health became profoundly evident with the discovery and development of its derivatives as potent therapeutic agents.

The Antimalarial Saga: From Quinine to Chloroquine

Malaria, a devastating parasitic disease, has plagued humanity for millennia. The first effective treatment, quinine, is a naturally occurring quinoline alkaloid found in the bark of the Cinchona tree.[9] Indigenous peoples of South America had long used the bark for its medicinal properties, and it was introduced to Europe in the 17th century.[10] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated pure quinine, allowing for standardized dosing and widespread use.[9][11]

The reliance on a natural source for quinine became a strategic vulnerability, particularly during times of conflict. This spurred the search for synthetic alternatives. In 1934, German scientists at Bayer synthesized a 4-aminoquinoline derivative they named Resochin.[9] This compound, later known as chloroquine , proved to be a highly effective and well-tolerated antimalarial.[9] Its widespread use after World War II was instrumental in global malaria eradication campaigns.[9] The development of other quinoline antimalarials, such as primaquine , which is active against the dormant liver stages of the parasite, further solidified the central role of this scaffold in combating malaria.[12]

The Antibacterial Revolution: The Rise of the Fluoroquinolones

The journey of quinolines into the realm of antibacterial therapy began with a serendipitous discovery. In the early 1960s, while attempting to synthesize chloroquine, George Lesher at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[13] This compound was chemically modified to produce nalidixic acid , the first quinolone antibiotic, which was introduced in 1962 for the treatment of urinary tract infections.[14][15]

A major breakthrough occurred in the 1980s with the addition of a fluorine atom at the C-6 position of the quinoline ring, leading to the development of the fluoroquinolones .[15] This modification dramatically increased the potency and broadened the spectrum of activity to include both Gram-positive and Gram-negative bacteria.[16] Norfloxacin and ciprofloxacin were among the first of this new generation of powerful antibiotics.[17] The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[15]

The Fight Against Cancer: Quinolines in Oncology

More recently, the versatile quinoline scaffold has been extensively explored for its potential as an anticancer agent.[18] A diverse range of quinoline derivatives has been shown to exhibit potent antiproliferative activity through various mechanisms.[19] These include the inhibition of protein kinases, which are critical regulators of cell growth and proliferation, and the disruption of tubulin polymerization, a key process in cell division.[19][20] Several quinoline-based compounds have entered clinical trials, and some, such as the kinase inhibitor bosutinib , have received FDA approval for the treatment of certain types of leukemia.[21] The ability to readily modify the quinoline ring system allows for the fine-tuning of its biological activity, making it a privileged scaffold in the ongoing search for novel and more effective cancer therapies.[22]

Experimental Protocols: Classical Syntheses in Practice

To provide a practical understanding of the foundational synthetic methodologies, the following are detailed protocols for the Skraup and Friedländer syntheses.

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide solution (30% w/v)

  • Dichloromethane

Procedure:

  • In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 85 mL of concentrated sulfuric acid to 100 g of anhydrous glycerol.

  • To this mixture, add 38 g of aniline and 10 g of ferrous sulfate heptahydrate.

  • Heat the mixture gently in a fume hood with vigorous stirring.

  • Once the mixture is warm, add 30 g of nitrobenzene dropwise through the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to 130°C for 3 hours.

  • Allow the reaction mixture to cool to below 100°C and then pour it cautiously into 500 mL of cold water.

  • Make the solution strongly alkaline by the slow addition of 30% sodium hydroxide solution, ensuring the temperature is controlled in an ice bath.

  • The quinoline can be isolated by steam distillation or by extraction with dichloromethane.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The crude quinoline is purified by vacuum distillation.

Safety Precautions: The Skraup reaction is highly exothermic and can be violent if not properly controlled. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Experimental Protocol: Friedländer Synthesis of 2-Methylquinoline

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of 2-aminobenzaldehyde in 50 mL of ethanol.

  • Add 10 mL of acetone to the solution.

  • Prepare a solution of 2.5 g of potassium hydroxide in 5 mL of water and add it dropwise to the reaction mixture with stirring.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture to room temperature and pour it into 200 mL of cold water.

  • The crude 2-methylquinoline will separate as an oil. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Conclusion and Future Perspectives

The journey of quinoline and its derivatives from an obscure component of coal tar to a cornerstone of modern medicine is a compelling narrative of scientific progress. The classical synthetic methods developed over a century ago remain remarkably relevant, providing the foundation for the synthesis of a vast array of complex molecules. The therapeutic applications of quinoline derivatives continue to expand, with ongoing research exploring their potential in treating a wide range of diseases, including viral infections, neurodegenerative disorders, and inflammatory conditions.

The future of quinoline chemistry will undoubtedly involve the development of more efficient, sustainable, and atom-economical synthetic methodologies. The integration of modern catalytic systems, flow chemistry, and computational modeling will enable the rapid and precise construction of novel quinoline-based libraries for high-throughput screening. As our understanding of the molecular basis of disease deepens, the versatile and tunable nature of the quinoline scaffold will ensure its enduring legacy as a privileged structure in the quest for new and improved medicines.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the 3-position, is a key strategy in the discovery of novel bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for creating carbon-carbon bonds, enabling the synthesis of diverse 3-arylquinolines.[1][2] This document provides a detailed guide for performing the Suzuki-Miyaura coupling of 3-bromoquinoline, offering insights into reaction mechanisms, a comprehensive experimental protocol, and a comparative analysis of catalytic systems to aid in reaction optimization.

Introduction: The Significance of 3-Arylquinolines in Drug Discovery

The quinoline ring system is a cornerstone in the development of pharmaceuticals, with derivatives showing a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] The strategic modification of the quinoline core allows for the fine-tuning of a compound's structure-activity relationship (SAR). The bromine atom at the 3-position of 3-bromoquinoline serves as a versatile synthetic handle for introducing a variety of molecular fragments through cross-coupling reactions.[1]

Among these, the palladium-catalyzed Suzuki-Miyaura coupling is a premier method for forging C-C bonds between 3-bromoquinoline and a wide array of boronic acids or their esters.[1] This reaction is favored for its mild conditions, tolerance of numerous functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3][4] The resulting 3-arylquinoline derivatives are of significant interest as they are scaffolds for potent inhibitors of key oncology targets like HER-2 and EGFR kinases.[2]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5][6] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoquinoline, forming a Pd(II) complex.[6][7] This is often the rate-determining step.

  • Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[6][7][8] The base is crucial as it forms a more nucleophilic boronate species, which facilitates this transfer.[3][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 3-arylquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (3-Bromoquinoline) pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 Base pd_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki Coupling of 3-Bromoquinoline

The success of the Suzuki-Miyaura coupling of 3-bromoquinoline is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions to provide a comparative overview for reaction optimization.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)ObservationsReference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075A classic, reliable system.[9]
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80-90HighOften shortens reaction time and increases yield.[2][10]
Pd(OAc)₂PPh₃K₂CO₃Toluene/Ethanol/H₂O90-100GoodA common and effective combination.[1]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are effective for challenging substrates.[9]
Pd₂(dba)₃JohnPhosCs₂CO₃THF/H₂O40GoodEffective under milder temperature conditions.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for a representative Suzuki-Miyaura coupling of 3-bromoquinoline with an arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.[2]

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[2]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylquinoline.[2]

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup: Combine 3-bromoquinoline, boronic acid, catalyst, and base in a Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Solvent Addition: Inject degassed solvent mixture. inert->solvent reaction Reaction: Heat mixture to 80-90°C with vigorous stirring. solvent->reaction monitoring Monitoring: Track progress via TLC. reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench reaction, extract with organic solvent, wash, and dry. monitoring->workup Complete purification Purification: Column chromatography. workup->purification end End: Pure 3-Arylquinoline purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions:

  • Low Yield:

    • Catalyst Inactivity: Ensure the catalyst is not degraded. Consider using a pre-catalyst that is more stable to air and moisture.

    • Inefficient Transmetalation: The choice and quality of the base are critical. Ensure the base is finely powdered and dry. In some cases, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.

    • Protodeborylation: This side reaction, where the boronic acid is replaced by a proton, can be prevalent with electron-rich or heteroaromatic boronic acids.[5] Minimizing water content and reaction time can help.

  • Side Reactions:

    • Homocoupling: The coupling of two boronic acid molecules can occur. Using a slight excess of the boronic acid can sometimes mitigate the impact on the yield of the desired product.

    • Dehalogenation: The bromoquinoline can be reduced to quinoline. This can be caused by impurities or side reactions with the solvent or base.[5]

  • Purification Difficulties:

    • Residual Palladium: The final product may be contaminated with palladium residues. Filtering the reaction mixture through a pad of Celite before concentration can help remove some of the palladium black.[11]

    • Boronic Acid Impurities: Unreacted boronic acid and its byproducts can complicate purification. A thorough aqueous workup can help remove these polar impurities.

Conclusion

The Suzuki-Miyaura coupling of 3-bromoquinoline is a powerful and highly adaptable tool for the synthesis of 3-arylquinolines, which are of great importance in medicinal chemistry. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and meticulous execution of the experimental protocol are paramount to achieving high yields and purity. The information provided in this guide serves as a comprehensive resource for researchers to successfully implement and optimize this critical transformation in their synthetic endeavors.

References

Application Notes and Protocols for 3-Bromoquinolin-6-yl acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide focuses on 3-Bromoquinolin-6-yl acetate , a versatile and strategically designed building block for drug discovery. The bromine atom at the 3-position serves as a reactive handle for introducing molecular diversity via modern cross-coupling reactions, while the 6-yl acetate provides a protected hydroxyl group, which can be unmasked in a later synthetic step to access key pharmacophoric features. This document provides an in-depth look at the applications of this compound, complete with detailed experimental protocols for its use in synthesizing advanced intermediates for therapeutic agent development, particularly in the realm of oncology.[3][4]

Physicochemical Properties

This compound is a solid, organic compound whose structure facilitates a range of chemical transformations. Its key properties are summarized below for reference in experimental design.

PropertyValueSource
IUPAC Name (3-bromoquinolin-6-yl) acetate[5]
CAS Number 1022151-47-8[6]
Molecular Formula C₁₁H₈BrNO₂[7]
Molecular Weight 266.09 g/mol [5]
Appearance Off-white to yellow solid (typical)N/A
SMILES CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br[5]

Strategic Applications in Medicinal Chemistry

The unique bifunctional nature of this compound makes it a high-value starting material for creating libraries of complex molecules for structure-activity relationship (SAR) studies.[8]

A Gateway to 3-Substituted Quinoline Scaffolds

The electron-deficient quinoline ring system and the presence of the bromine atom at the C3 position make this site ideal for palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental to modern drug discovery, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[9]

  • Suzuki-Miyaura Coupling: This reaction is extensively used to couple 3-bromoquinoline with various boronic acids or esters, allowing the introduction of diverse aryl, heteroaryl, or alkyl groups.[1][10] This is a primary method for building molecular complexity and exploring how different substituents at the 3-position affect biological activity.

  • Sonogashira Coupling: This coupling method introduces alkyne moieties, forming a C(sp²)-C(sp) bond.[11] The resulting alkynylquinolines are not only valuable final compounds but also serve as intermediates for further transformations, such as click chemistry or the synthesis of other heterocycles.[12]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine groups at the 3-position to modulate the compound's basicity, polarity, and hydrogen-bonding capabilities.[13]

The 6-Acetate: A Masked Phenol

The 6-yl acetate group serves as a protecting group for a hydroxyl moiety. Phenols are often key interacting groups in pharmacophores, forming critical hydrogen bonds with protein targets. However, their acidic nature can sometimes complicate earlier synthetic steps or affect purification. By masking it as an acetate ester, chemists can perform transformations at the 3-position without interference. The acetate can then be easily removed under mild basic or acidic conditions (deacetylation) to reveal the free phenol at a later stage.[14] This 6-hydroxyquinoline scaffold is a common feature in potent kinase inhibitors.[15]

The overall synthetic strategy enabled by this molecule is visualized in the workflow below.

G cluster_start Starting Material cluster_diversify C3 Diversification (Cross-Coupling) cluster_intermediate Key Intermediates cluster_deprotect Deprotection cluster_final Bioactive Scaffolds start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd-Catalysis sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd-Catalysis buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald Pd-Catalysis int1 3-Aryl-quinolin-6-yl acetate suzuki->int1 int2 3-Alkynyl-quinolin-6-yl acetate sonogashira->int2 int3 3-Amino-quinolin-6-yl acetate buchwald->int3 deprotect Deacetylation (Hydrolysis) int1->deprotect int2->deprotect int3->deprotect final 3-Substituted-6-hydroxyquinolines deprotect->final G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (+ Ar-Br) Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(R)L₂ Transmetalation (+ R-B(OH)₂ + Base) Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L₂->Ar-R Product G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->P Blocks ATP Binding Site

References

Application Notes & Protocols: Leveraging 3-Bromoquinolines in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Bromoquinoline Scaffold

Protein kinases are a vast and diverse family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[3][4][5] The journey of developing a successful kinase inhibitor is a multi-step process that begins with identifying a promising chemical scaffold—a core molecular structure upon which a drug candidate can be built.[4]

The quinoline core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates due to its favorable pharmacological properties.[6][7] Within this class, 3-bromoquinoline stands out as an exceptionally versatile starting material for kinase inhibitor development.[6] The strategic placement of a bromine atom at the 3-position provides a reactive "handle" that allows medicinal chemists to introduce a wide array of chemical groups through well-established synthetic reactions.[6][8] This capability is paramount for conducting detailed Structure-Activity Relationship (SAR) studies, a systematic process of modifying a compound's structure to optimize its potency, selectivity, and pharmacokinetic profile.[6][9]

This guide provides an in-depth exploration of the application of 3-bromoquinolines in this field, detailing the core synthetic strategies, robust protocols for biological evaluation, and the underlying rationale for key experimental choices.

Part 1: Synthetic Diversification of the 3-Bromoquinoline Core

The primary utility of 3-bromoquinoline in drug discovery is its role as a versatile intermediate for creating diverse compound libraries. The carbon-bromine bond is an ideal anchor point for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

The Suzuki-Miyaura Cross-Coupling: A Cornerstone Reaction

The Suzuki-Miyaura reaction is the most widely employed method for functionalizing 3-bromoquinoline.[6] It facilitates the formation of a carbon-carbon bond between the quinoline core (an aryl halide) and a boronic acid or ester, enabling the introduction of various aryl, heteroaryl, or alkyl groups.[7][10] This reaction is instrumental in rapidly generating a multitude of analogs for screening.

The catalytic cycle, a cornerstone of this process, involves three key steps: oxidative addition of the palladium catalyst to the 3-bromoquinoline, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.

Suzuki_Miyaura_Cycle start Pd(0) Catalyst ox_add Oxidative Addition Intermediate start->ox_add transmetalation Transmetalation Intermediate ox_add->transmetalation Transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->start Regenerates Catalyst product 3-Arylquinoline (Ar-R) reductive_elim->product bromoquinoline 3-Bromoquinoline (Ar-X) bromoquinoline->ox_add + Ar-X boronic_acid Boronic Acid (R-B(OH)2) boronic_acid->transmetalation + R-B(OH)2 base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a 3-Arylquinoline via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of 3-bromoquinoline with a substituted phenylboronic acid. It is designed to be a self-validating system, with reaction monitoring via TLC as a key checkpoint.

Materials:

  • 3-Bromoquinoline

  • Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)[6]

  • Triphenylphosphine (PPh₃)[6]

  • Potassium Carbonate (K₂CO₃)[6]

  • Toluene, Ethanol, and Water (solvent system)[6]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromoquinoline (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent the degradation of the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).[6] The phosphine ligand stabilizes the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).[6] The aqueous component is essential for the transmetalation step.

  • Reaction: Heat the mixture to reflux (90-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). Spot the reaction mixture against the 3-bromoquinoline starting material. The reaction is complete when the starting material spot is no longer visible. This typically takes 12-24 hours.[6]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Part 2: Biological Evaluation of 3-Bromoquinoline Derivatives

Once a library of compounds is synthesized, the next crucial step is to evaluate their biological activity. This follows a logical progression from targeting the isolated enzyme to assessing the compound's effect in a cellular environment.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 3-Bromoquinoline s2 Suzuki Coupling s1->s2 s3 Compound Library s2->s3 b1 In Vitro Kinase Assay (Biochemical Potency) s3->b1 Screening b2 Cell-Based Assay (Cellular Efficacy) b1->b2 Hit Confirmation b3 SAR Analysis b2->b3 Data for Optimization b3->s2 Iterative Design

Caption: Workflow from synthesis to biological evaluation and optimization.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the ability of a synthesized compound to inhibit the activity of a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR), a common target for quinoline-based inhibitors.[6][7][10] The assay quantifies kinase activity by measuring the amount of ATP consumed (as ADP produced) during the phosphorylation reaction.[6][11]

Materials:

  • Recombinant human EGFR enzyme[6]

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[6]

  • Poly(Glu, Tyr) 4:1 peptide substrate[6]

  • Adenosine triphosphate (ATP)[6]

  • Synthesized 3-arylquinoline derivatives (test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega)[6]

  • White, opaque 96-well or 384-well plates[6]

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. From this, create a serial dilution series (e.g., 11 points, 1:3 dilution) in kinase assay buffer. The final DMSO concentration in the assay well should not exceed 1% to avoid solvent interference.[6]

  • Kinase Reaction:

    • To each well of the plate, add 5 µL of the diluted test compound or control (buffer with DMSO for 0% inhibition, or a known potent inhibitor for 100% inhibition).

    • Add 10 µL of a mixture containing the EGFR enzyme and peptide substrate.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near its Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized activity versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell-Based Antiproliferative MTT Assay

After identifying potent inhibitors in a biochemical assay, it is essential to determine if they can inhibit cell growth in a more physiologically relevant context.[12] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]

Materials:

  • Cancer cell line (e.g., A431, which overexpresses EGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS) and Trypsin-EDTA[6]

  • Synthesized 3-arylquinoline derivatives

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well microtiter plates and a humidified incubator (37 °C, 5% CO₂)[6]

Procedure:

  • Cell Seeding: Culture A431 cells to ~80% confluency. Harvest the cells using trypsin, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be below 0.5%.[6]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include vehicle-only (DMSO) wells as a negative control. Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays are compiled to understand how chemical structure relates to biological activity. By comparing the IC₅₀ values of different 3-arylquinoline derivatives, researchers can deduce which chemical features enhance or diminish potency.

EGFR Signaling Pathway Context

Inhibiting EGFR blocks downstream signaling cascades that are critical for tumor cell survival and proliferation, such as the PI3K-Akt and Ras-MAPK pathways.[10][13] Understanding this context is key to appreciating the therapeutic rationale.

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Inhibitor 3-Arylquinoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Akt Akt PI3K->Akt Cell_Effects Cell Proliferation, Survival, Angiogenesis Akt->Cell_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Effects

Caption: Simplified EGFR signaling pathway targeted by 3-arylquinoline inhibitors.

Example Data Tables

The following tables illustrate how SAR and antiproliferative data for a hypothetical series of 3-arylquinolines might be presented.

Table 1: Structure-Activity Relationship of 3-(Phenyl)quinoline Analogs against EGFR

Compound ID R-Group on Phenyl Ring EGFR IC₅₀ (nM)
1a H 150.5
1b 4-OCH₃ 85.2
1c 3-Br 3.2
1d 4-Cl 15.8

| 1e | 4-NH₂ | 70.1 |

Rationale: This table demonstrates how small, lipophilic, electron-withdrawing groups at the meta-position (like in 1c) can significantly enhance potency against EGFR, a known SAR trend for this class of inhibitors.[9] Electron-donating groups (1b, 1e) can also influence activity, highlighting the delicate electronic and steric requirements of the kinase's ATP-binding pocket.[9]

Table 2: Antiproliferative Activity in A431 Cancer Cells

Compound ID GI₅₀ (µM)
1c 0.15
1d 0.88

| Erlotinib | 0.25 |

Rationale: This table compares the cellular efficacy of the most potent compounds from the biochemical screen against a known FDA-approved EGFR inhibitor (Erlotinib). This step validates that the biochemical potency translates to an effect in a relevant cancer cell line.

Conclusion and Future Outlook

3-Bromoquinoline is a powerful and versatile scaffold for the development of novel kinase inhibitors. Its amenability to robust synthetic diversification methods like the Suzuki-Miyaura coupling allows for a thorough exploration of structure-activity relationships. The protocols detailed herein provide a reliable framework for synthesizing and evaluating 3-bromoquinoline derivatives, moving from initial biochemical hits to cellularly active lead compounds.

The insights gained from these foundational assays pave the way for more advanced studies, including broad kinome selectivity profiling, ADME/Tox evaluation, and eventual in vivo efficacy testing in preclinical models—all critical steps on the long path of drug discovery.[4]

References

Chapter 1: Strategic Planning for Scale-Up: A Retrosynthetic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Large-Scale Synthesis of Quinolinone Derivatives

Abstract: This technical guide provides researchers, chemists, and drug development professionals with a detailed framework for the large-scale synthesis of quinolinone derivatives. Quinolinones are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with applications ranging from antibacterial to anticancer agents.[1][2] Transitioning their synthesis from laboratory-scale to industrial production, however, presents significant challenges, including harsh reaction conditions, safety concerns, and purification issues.[3][4] This document moves beyond simple step-by-step instructions to explain the underlying principles and strategic decisions required for developing robust, safe, and scalable synthetic processes. We will explore both classical and modern synthetic routes, offering critical evaluations of their industrial viability, detailed protocols, and process safety considerations.

The selection of a synthetic route for large-scale production is a multi-faceted decision, balancing atom economy, cost of goods, process safety, and environmental impact. A retrosynthetic analysis reveals several primary pathways to the quinolinone core, each with distinct advantages and drawbacks for industrial application.[1]

Classical methods, such as the Gould-Jacobs and Conrad-Limpach reactions, typically build the quinoline ring system from aniline-based precursors.[5] While often utilizing inexpensive starting materials, they can necessitate drastic conditions like very high temperatures.[5] Modern strategies, including transition-metal-catalyzed reactions, offer milder conditions and broader functional group tolerance but may introduce challenges related to catalyst cost and removal of metal impurities from the final active pharmaceutical ingredient (API).[6]

G Quinolinone Quinolin-4-one Core GouldJacobs Gould-Jacobs (Aniline + Alkoxymethylenemalonate) Quinolinone->GouldJacobs [A] ConradLimpach Conrad-Limpach (Aniline + β-ketoester) Quinolinone->ConradLimpach [B] Camps Camps Cyclization (N-acyl-o-aminoacetophenone) Quinolinone->Camps [D] PdCarbonyl Palladium-Catalyzed Carbonylation (2-Iodoaniline + Alkyne + CO) Quinolinone->PdCarbonyl [G] NHC N-Heterocyclic Carbene (NHC) (2-Aminobenzaldehyde + α-haloketone) Quinolinone->NHC [H] CuCatalysis Copper-Catalyzed (Aniline + Alkyne) Quinolinone->CuCatalysis e.g.

Figure 1: Key retrosynthetic pathways to the quinolin-4-one scaffold, categorized by classical and modern approaches.[1]

Chapter 2: Classical Synthetic Routes: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, remains a relevant method for producing certain quinolin-4-ones, including commercially available drugs like nalidixic acid.[1][5] Its primary advantage lies in the use of readily available and inexpensive anilines and diethyl ethoxymethylenemalonate (EMME) as starting materials. However, the high temperatures required for the thermal cyclization step (>250 °C) are a significant drawback, potentially leading to product decomposition and posing engineering challenges at scale.[5]

Protocol 2.1: Large-Scale Synthesis of 4-Hydroxyquinoline (A Gould-Jacobs Example)

This protocol outlines the synthesis of a parent quinolinone structure. It is a multi-step process that must be carefully controlled at each stage.

Step 1: Condensation

  • To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture to 100-110 °C with stirring. The reaction is typically complete within 2-3 hours.

    • Causality Note: This initial condensation forms the key enaminoester intermediate. Running this step neat (without solvent) is often possible and improves process mass intensity. The slight excess of EMME ensures full conversion of the aniline starting material.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the aniline is consumed.

  • Upon completion, cool the mixture slightly and apply a vacuum to distill off the ethanol byproduct, driving the equilibrium towards the product.

Step 2: Thermal Cyclization

  • Charge a high-temperature-rated solvent, such as Dowtherm A or diphenyl ether, to the reactor containing the crude enaminoester from Step 1.

  • Heat the mixture under a nitrogen atmosphere to 250-260 °C.

    • Causality Note: This harsh thermal cyclization is the key ring-closing step.[5] The high temperature is necessary to overcome the activation energy for the 6-π electrocyclization reaction, which forms the quinolinone ring. A high-boiling, thermally stable solvent is critical for maintaining a consistent temperature and preventing localized overheating.

  • Maintain this temperature for 30-60 minutes. The cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate from the hot solution.

  • IPC: Monitor for the disappearance of the enaminoester intermediate.

Step 3: Saponification (Hydrolysis)

  • Cool the reaction mixture to 80-90 °C and cautiously add an aqueous solution of sodium hydroxide (e.g., 10% w/w, 2.5 eq).

    • Safety Note: The addition of aqueous base to the hot organic solvent must be controlled to manage the exotherm and prevent splashing.

  • Stir the biphasic mixture at 90-100 °C for 2-4 hours until the ester is fully hydrolyzed.

  • IPC: The reaction is complete when the ethyl ester intermediate is no longer detected by HPLC.

Step 4: Decarboxylation and Isolation

  • Cool the mixture to room temperature. Separate the aqueous layer containing the sodium salt of the quinolinone carboxylic acid.

  • Heat the aqueous solution to 90-95 °C.

  • Carefully acidify the solution with concentrated hydrochloric acid to pH 2-3. Vigorous gas evolution (CO2) will occur.

    • Causality Note: The combination of heat and acidic conditions facilitates the decarboxylation, removing the carboxyl group at the 3-position to yield the final quinolin-4-one product.[1]

  • The product will precipitate upon acidification. Cool the slurry to 10-15 °C to maximize recovery.

  • Isolate the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

MethodStarting MaterialsConditionsAdvantagesDisadvantages
Gould-Jacobs Aniline, Malonic ester derivativeVery high temp. (>250 °C)Inexpensive starting materialsHarsh conditions, low yields, limited scope[5]
Conrad-Limpach Aniline, β-ketoesterHigh temp. (~140-250 °C)Access to 2- and 4-isomersHigh temperatures, potential for isomer mixtures[4]
Camps Cyclization o-AcylaminoacetophenoneBase (e.g., NaOH, LDA)Good yields for specific substratesPrecursor synthesis can be multi-step[1]
Friedländer o-Aminoaryl ketone, Methylene compoundAcid or base catalysisHigh atom economy, convergentRegioselectivity issues with unsymmetrical ketones[4][7]

Table 1: Critical comparison of common classical synthesis routes for large-scale consideration.

Chapter 3: Modern & Greener Protocols for Scalable Production

To overcome the limitations of classical methods, modern catalysis offers milder and more efficient pathways. Palladium-catalyzed carbonylation reactions, for instance, can construct the quinolinone core under significantly less harsh conditions.[1] A major industrial drawback has been the use of high-pressure carbon monoxide (CO) gas. However, recent developments have introduced CO surrogates that are easier and safer to handle in standard reactors.[5]

Protocol 3.1: Palladium-Catalyzed Carbonylative Sonogashira-Type Cyclization

This protocol provides a scalable method using a CO surrogate, which is advantageous for large-scale operations where handling gaseous CO poses significant safety and engineering challenges.

Workflow Overview: This process involves a one-pot reaction combining a palladium-catalyzed Sonogashira coupling of a 2-iodoaniline with a terminal alkyne, followed by a carbonylative cyclization to form the quinolinone ring.

G Start Charge Reactor: - 2-Iodoaniline - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - CuI Co-catalyst - Base (e.g., Et3N) - Solvent (e.g., Toluene) Reaction Heat to 80-100 °C Add CO Surrogate (e.g., Mo(CO)6) in portions Start->Reaction IPC1 IPC-1: Monitor by HPLC (Consumption of 2-Iodoaniline) Reaction->IPC1 Workup Reaction Quench (e.g., with water) Phase Separation IPC1->Workup Upon completion Purification Solvent Swap & Crystallization Workup->Purification Isolation Filtration & Drying Purification->Isolation QC Final QC Analysis (HPLC, NMR, MS) Isolation->QC Product Final Quinolinone Product QC->Product

Figure 2: A generalized experimental workflow for a modern, palladium-catalyzed quinolinone synthesis.

Step-by-Step Methodology:

  • To a nitrogen-purged reactor, charge 2-iodoaniline (1.0 eq), the terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.5-2 mol%), CuI (1-4 mol%), and a suitable solvent such as toluene or DMF.

  • Add a base, typically a tertiary amine like triethylamine (2.0-3.0 eq), to act as an acid scavenger.

  • Heat the mixture to 80-100 °C.

  • Once the temperature is stable, add the CO surrogate (e.g., molybdenum hexacarbonyl, Mo(CO)₆, 0.5-0.7 eq) in portions over several hours.

    • Causality & Safety Note: Mo(CO)₆ is a solid that decomposes under these conditions to release CO in situ. This avoids the need for high-pressure CO gas cylinders, significantly improving process safety.[5] The portion-wise addition helps control the concentration of CO in the reaction, minimizing side reactions and managing any off-gassing.

  • IPC: Monitor the reaction by HPLC for the formation of the product and consumption of the starting materials. The reaction is typically complete in 8-16 hours.

  • Upon completion, cool the reaction to room temperature and quench by adding water or a dilute aqueous acid solution.

  • Separate the organic layer. Wash with brine, dry over sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane), which is a highly scalable purification method.

Chapter 4: Process Safety & Hazard Analysis

Quinoline and its derivatives, along with many reagents used in their synthesis, present significant health and safety risks. A thorough hazard analysis is mandatory before any scale-up operation.

  • Toxicity: Quinoline is harmful if swallowed or in contact with skin, is a suspected mutagen, and a potential carcinogen.[8][9] Chronic exposure can be toxic to the liver and kidneys.[9]

  • Reactivity: Classical methods often use strong acids and oxidizing agents, which can lead to highly exothermic and potentially runaway reactions if not controlled.[4]

  • Handling: Proper engineering controls and personal protective equipment (PPE) are essential to prevent exposure.[10]

HazardSource/ReagentRiskMitigation Strategy
High Toxicity / Carcinogenicity Quinoline, Aniline, NitrobenzeneInhalation, skin contact, ingestionClosed system handling, local exhaust ventilation (LEV), appropriate gloves (e.g., nitrile), lab coat, eye protection.[8][10]
Runaway Reaction Thermal Cyclization (Gould-Jacobs), Use of strong acids/oxidantsLoss of containment, fire, explosionUse of jacketed reactors with precise temperature control, controlled addition rates, emergency cooling system.
High Pressure Use of Carbon Monoxide gasGas leak, explosionUse of CO surrogates, specialized high-pressure reactors, CO detectors, and isolated synthesis bays.[5]
Flammability Organic Solvents (Toluene, Ethers)Fire, explosionUse in inert atmosphere (N₂), proper grounding of equipment to prevent static discharge, use of intrinsically safe electronics.

Table 2: Hazard analysis and mitigation strategies for large-scale quinolinone synthesis.

Chapter 5: Downstream Processing: Purification and Characterization

Purification is often the bottleneck in large-scale synthesis. For quinolinones, key challenges include removing residual metal catalysts (from modern routes) and separating structurally similar isomers or byproducts (from classical routes).[4]

  • Crystallization: This is the preferred method for large-scale purification. It is cost-effective and can provide very high purity. Developing a robust crystallization process requires screening various solvents and optimizing parameters like cooling rate and agitation.

  • Metal Scavenging: For products from palladium- or copper-catalyzed reactions, residual metal content must be reduced to acceptable levels (typically low ppm) for pharmaceutical applications. This can be achieved by treating the product solution with metal scavengers (e.g., silica-based thiols) or performing an activated carbon treatment.

  • Quality Control: The final product must be rigorously tested to confirm its identity, strength, and purity. A standard battery of tests includes:

    • Appearance: Visual inspection.

    • Identity: ¹H NMR and ¹³C NMR spectroscopy, Mass Spectrometry (MS).

    • Purity: High-Performance Liquid Chromatography (HPLC) to determine purity and quantify impurities.

    • Residual Solvents: Gas Chromatography (GC).

    • Inorganic Impurities: Inductively Coupled Plasma (ICP-MS) for residual catalyst metals.

References

Troubleshooting & Optimization

Technical Support Center: Gould-Jacobs Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your product yields.

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines and their derivatives.[1][2][3] These quinoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[2] The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, and subsequent hydrolysis and decarboxylation to yield the 4-quinolinone structure.[2][4]

While classic protocols often involve harsh conditions and can result in modest yields, modern adaptations, including the use of microwave irradiation, have significantly improved efficiency.[5][6] This guide will address common challenges and provide actionable solutions based on established principles and contemporary advancements.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway of the Gould-Jacobs synthesis?

The Gould-Jacobs reaction is a multi-step process:

  • Condensation: An aniline derivative reacts with an alkoxymethylenemalonate ester (like diethyl ethoxymethylenemalonate, DEEM) via nucleophilic substitution to form an anilidomethylenemalonate intermediate.[2][7][8]

  • Thermal Cyclization: This intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[2][7][8] This step typically requires temperatures exceeding 250°C.[9][10][11]

  • Saponification (Hydrolysis): The ester group at the 3-position is hydrolyzed to a carboxylic acid using a base, such as sodium hydroxide.[7][8]

  • Decarboxylation: The resulting carboxylic acid is then decarboxylated by heating to yield the final 4-hydroxyquinoline product.[1][7][8]

Q2: My cyclization step is not working efficiently, resulting in a low yield. What are the likely causes?

Low yields in the cyclization step are a common issue and often point to suboptimal temperature control. The intramolecular cyclization has a significant energy barrier and requires high temperatures, typically above 250°C, to proceed efficiently.[9][10] Insufficient heating will lead to incomplete conversion of the anilidomethylenemalonate intermediate. Conversely, excessively high temperatures or prolonged reaction times can lead to product degradation and the formation of tarry byproducts.[10][12]

Q3: I am observing the formation of regioisomers when using a substituted aniline. How can I control the regioselectivity?

When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, leading to a mixture of regioisomers.[9][10] The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline ring.[9][11] Electron-donating groups on the aniline can affect the nucleophilicity of the aromatic ring and influence the position of cyclization.[7][8] Careful control of the reaction temperature and the choice of a high-boiling point solvent can also influence the regioselectivity.[10]

Q4: What are the advantages of using microwave-assisted heating for the Gould-Jacobs reaction?

Microwave synthesis offers several advantages over conventional heating methods for the Gould-Jacobs reaction. It allows for rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and improve yields.[5][6] The ability to precisely control the temperature helps in minimizing the formation of degradation products that can occur with prolonged exposure to high temperatures in traditional heating methods.[12]

Troubleshooting Guides

Issue 1: Low Yield of the Final 4-Hydroxyquinoline Product

A low overall yield can stem from inefficiencies in any of the four key steps of the Gould-Jacobs synthesis.

Root Cause Analysis & Solutions:
  • Incomplete Condensation:

    • Causality: The initial condensation between the aniline and the malonate derivative may be incomplete. This can be due to insufficient heating or reaction time.

    • Troubleshooting Protocol:

      • Monitor the condensation step using Thin Layer Chromatography (TLC) to ensure the complete consumption of the aniline starting material.

      • Increase the reaction temperature to 100-130°C and extend the reaction time if necessary.[2]

      • Ensure the efficient removal of the ethanol byproduct, as its presence can inhibit the forward reaction.[13]

  • Inefficient Cyclization:

    • Causality: As mentioned in the FAQs, the cyclization step is highly temperature-dependent. Insufficient thermal energy is a primary reason for low conversion.

    • Troubleshooting Protocol:

      • Ensure your heating apparatus can reach and maintain the required temperature (typically >250°C).[10] High-boiling point solvents like diphenyl ether or Dowtherm A can be used to achieve these temperatures.[13][14]

      • For conventional heating, ensure efficient stirring to prevent localized overheating and charring.[10]

      • Consider switching to a microwave synthesizer for better temperature control and potentially higher yields in shorter reaction times.[2][12]

  • Incomplete Hydrolysis or Decarboxylation:

    • Causality: The saponification of the ester and the subsequent decarboxylation are crucial for obtaining the final product. Incomplete reactions in these steps will lower the final yield.

    • Troubleshooting Protocol:

      • For hydrolysis, ensure a sufficient excess of base (e.g., 10-20% aqueous NaOH) and adequate heating (reflux) to drive the reaction to completion.[15]

      • For decarboxylation, heat the carboxylic acid intermediate above its melting point until the evolution of CO2 ceases.[2]

Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting Start Low Overall Yield Check_Condensation Analyze Condensation Step (TLC) Start->Check_Condensation Incomplete_Condensation Incomplete Reaction Check_Condensation->Incomplete_Condensation Optimize_Condensation Increase Temperature/Time Ensure EtOH Removal Incomplete_Condensation->Optimize_Condensation Yes Check_Cyclization Analyze Cyclization Step Incomplete_Condensation->Check_Cyclization No Optimize_Condensation->Check_Cyclization Incomplete_Cyclization Incomplete Reaction Check_Cyclization->Incomplete_Cyclization Optimize_Cyclization Increase Temperature (>250°C) Use High-Boiling Solvent Consider Microwave Incomplete_Cyclization->Optimize_Cyclization Yes Check_Hydrolysis_Decarboxylation Analyze Hydrolysis & Decarboxylation Steps Incomplete_Cyclization->Check_Hydrolysis_Decarboxylation No Optimize_Cyclization->Check_Hydrolysis_Decarboxylation Incomplete_Hydrolysis_Decarboxylation Incomplete Reaction Check_Hydrolysis_Decarboxylation->Incomplete_Hydrolysis_Decarboxylation Optimize_Hydrolysis_Decarboxylation Ensure Excess Base & Reflux Heat Above Melting Point for Decarboxylation Incomplete_Hydrolysis_Decarboxylation->Optimize_Hydrolysis_Decarboxylation Yes End Improved Yield Incomplete_Hydrolysis_Decarboxylation->End No Optimize_Hydrolysis_Decarboxylation->End

Caption: Troubleshooting workflow for low yield in Gould-Jacobs synthesis.

Issue 2: Formation of Tarry Byproducts

The high temperatures required for the Gould-Jacobs reaction can sometimes lead to the decomposition of starting materials, intermediates, or the final product, resulting in the formation of insoluble, tarry materials.[10]

Root Cause Analysis & Solutions:
  • Excessive Temperature or Prolonged Heating:

    • Causality: The most common cause of tar formation is exposing the reaction mixture to temperatures that are too high or for too long, leading to thermal degradation.[10]

    • Troubleshooting Protocol:

      • Carefully optimize the reaction temperature and time. A systematic study, as shown in the table below, can help identify the "sweet spot" for efficient cyclization with minimal degradation.[10]

      • Ensure uniform heating by using a high-boiling solvent and efficient stirring.[10]

      • Microwave-assisted synthesis can be particularly effective in reducing the overall heating time and minimizing byproduct formation.[10]

Data on Temperature and Time Optimization (Microwave-Assisted):
EntryTemperature (°C)Time (min)Yield (%)Observations
12505LowIncomplete cyclization
23002028Product degradation observed
325020LowIncomplete cyclization
4300547Optimal yield
53001037Some degradation

This data is illustrative and based on findings from literature.[2][12] Actual results will vary depending on the specific substrates and reaction setup.

Issue 3: Poor Regioselectivity with Substituted Anilines

As previously mentioned, unsymmetrically substituted anilines can lead to mixtures of regioisomers.

Root Cause Analysis & Solutions:
  • Steric and Electronic Effects:

    • Causality: The position of cyclization is directed by the interplay of steric hindrance and the electronic effects of the substituents on the aniline ring.[9]

    • Troubleshooting Protocol:

      • Temperature Control: The regioselectivity can be temperature-dependent. Running the reaction at the lowest possible temperature that still allows for efficient cyclization may favor one regioisomer over the other.

      • Solvent Choice: The polarity and boiling point of the solvent can influence the transition state of the cyclization, thereby affecting the regioselectivity.[10] Experiment with different high-boiling solvents.

      • Protecting Groups: In some cases, temporarily protecting one of the ortho positions on the aniline ring can direct the cyclization to the desired position. The protecting group can then be removed in a subsequent step.

      • Consider Alternative Syntheses: If controlling the regioselectivity of the Gould-Jacobs reaction proves too challenging, alternative quinoline syntheses like the Conrad-Limpach or Friedländer synthesis might offer better control for your specific target molecule.[11]

Reaction Mechanism and Regioselectivity:

Gould_Jacobs_Mechanism cluster_condensation Condensation cluster_cyclization Thermal Cyclization (>250°C) cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation cluster_regioselectivity Regioselectivity Issue Aniline Aniline (R-C6H4NH2) Intermediate Anilidomethylenemalonate Aniline->Intermediate + DEEM - EtOH DEEM DEEM Cyclized_Intermediate 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized_Intermediate Heat Carboxylic_Acid Quinoline-3-carboxylic acid Cyclized_Intermediate->Carboxylic_Acid 1. NaOH, H2O 2. H+ Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Heat - CO2 Asymmetric_Aniline Asymmetric Aniline Regioisomer_1 Regioisomer 1 Asymmetric_Aniline->Regioisomer_1 Cyclization at C2 Regioisomer_2 Regioisomer 2 Asymmetric_Aniline->Regioisomer_2 Cyclization at C6

Caption: The multi-step pathway of the Gould-Jacobs synthesis and the potential for regioisomer formation.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[13][14]

Step 1: Condensation

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • Add the crude condensation product to a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically >250°C) to induce intramolecular cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude ethyl 4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis

  • Suspend the crude carboxylate in a 10-20% aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.

  • Cool the solution and acidify with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

Step 4: Decarboxylation

  • Collect the carboxylic acid by filtration and dry it.

  • Heat the carboxylic acid to induce decarboxylation, yielding 4-hydroxyquinoline.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[2][12]

  • In a microwave reaction vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the optimized temperature (e.g., 300°C) for the optimized time (e.g., 5 minutes).

  • Cool the vial to room temperature. The product should precipitate.

  • Collect the solid by filtration, wash with a cold solvent (e.g., acetonitrile), and dry.

References

Technical Support Center: Overcoming Low Yield in High-Temperature Cyclization of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for high-temperature quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of quinoline cyclization reactions. Low yields are a frequent and frustrating challenge in these syntheses, often stemming from the harsh conditions required. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues, ensuring the success of your experiments.

General Troubleshooting Workflow

Before delving into method-specific issues, it's crucial to approach low-yield problems systematically. The following workflow outlines a logical progression for identifying and addressing the root cause of poor reaction outcomes.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Side Reaction Mitigation cluster_4 Advanced Solutions Low_Yield Low Yield (<30%) or No Product Reagent_Purity Verify Reagent Purity & Stoichiometry Low_Yield->Reagent_Purity Reaction_Setup Check Reaction Setup (Anhydrous, Inert Atmosphere) Reagent_Purity->Reaction_Setup Temperature Optimize Temperature Reagent_Purity->Temperature Reaction_Setup->Temperature Catalyst Screen Catalysts (Acid/Base) Temperature->Catalyst Polymerization Address Polymerization/Tarring Temperature->Polymerization Solvent Evaluate Solvents Catalyst->Solvent Solvent->Polymerization Side_Products Identify & Minimize Side-Products Polymerization->Side_Products Modified_Procedure Consider Modified Procedures Polymerization->Modified_Procedure Side_Products->Modified_Procedure Purification Optimize Purification Modified_Procedure->Purification

Caption: A general troubleshooting workflow for addressing low yields.

Troubleshooting Guides in Q&A Format

This section addresses specific issues encountered during common high-temperature quinoline syntheses.

General Issues

Q1: My high-temperature quinoline cyclization is resulting in a dark, tarry mixture with very low to no yield of the desired product. What are the primary factors to investigate?

A1: Tar formation and low yields are classic indicators that the reaction conditions are too harsh, leading to decomposition of starting materials or products and polymerization of reactive intermediates.[1] Here’s a breakdown of the most common culprits:

  • Excessive Temperature: While high temperatures are often necessary to overcome the activation energy for cyclization, they can also promote unwanted side reactions.[1][2] It is crucial to find the optimal temperature that favors product formation without significant degradation.

  • Inappropriate Catalyst: The choice and concentration of the acid or base catalyst are critical. An overly strong acid can accelerate polymerization, especially in reactions like the Doebner-von Miller synthesis.[3][4]

  • Substrate Reactivity: The electronic properties of your aniline or other starting materials play a significant role. Electron-withdrawing groups can deactivate the aromatic ring, making cyclization more difficult and requiring more forcing conditions that can lead to decomposition.[1]

  • Presence of Water: In many acid-catalyzed cyclizations, water is a byproduct. Its accumulation can inhibit the reaction equilibrium.[3] Using anhydrous reagents and reaction setups is often beneficial.

Method-Specific Troubleshooting

Q2: My Skraup synthesis is violent, difficult to control, and produces a significant amount of tar. How can I improve this reaction?

A2: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[5][6] The key to a successful Skraup reaction is moderation:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's vigor.[5][7] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[5]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid while cooling the reaction mixture is essential to manage the exotherm.[1]

  • Gradual Heating: Avoid rapid heating. A two-stage temperature profile, with an initial lower temperature phase followed by a gradual increase, can be effective.

Q3: I'm attempting a Conrad-Limpach synthesis to produce a 4-hydroxyquinoline, but my yields are consistently low. What should I optimize?

A3: The Conrad-Limpach synthesis is highly sensitive to reaction temperature and solvent choice.[8][9] The cyclization step often requires very high temperatures (above 250 °C) to proceed efficiently.[2][10]

  • Solvent Selection: The use of a high-boiling, inert solvent is critical for achieving high yields. Solvents like mineral oil, Dowtherm A, or even 1,2,4-trichlorobenzene can significantly improve the outcome compared to running the reaction neat.[8][10] The yield generally increases with the boiling point of the solvent, up to a certain point.[10]

  • Temperature Control: Precise and stable temperature control is paramount. The formation of the desired 4-hydroxyquinoline (the kinetic product) is favored at lower temperatures, while the isomeric 2-hydroxyquinoline (the thermodynamic product, via the Knorr variation) can form at higher temperatures.[9][11]

Q4: My Friedländer synthesis is not working well at high temperatures, and I suspect side reactions. What are the common pitfalls?

A4: While the Friedländer synthesis can be driven by heat, high temperatures can also promote undesirable side reactions.[12][13]

  • Aldol Self-Condensation: A major competing reaction, especially under basic conditions, is the self-condensation of the ketone reactant.[1][4] To minimize this, you can try slowly adding the ketone to the reaction mixture or switching to an acid catalyst.[1]

  • Catalyst Choice: The choice of catalyst is highly substrate-dependent. If a standard acid or base is failing, consider screening a range of catalysts, including Lewis acids (e.g., ZnCl₂, In(OTf)₃) or even modern heterogeneous catalysts.[1][14]

  • Temperature Optimization: Some modern, highly active catalysts can facilitate the Friedländer reaction at milder temperatures, which can help to avoid decomposition and side reactions.[1][15]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason that high temperatures are often required for quinoline cyclization?

A1: Many classical quinoline syntheses, such as the Conrad-Limpach, involve a high-energy intermediate. For instance, in the Conrad-Limpach reaction, the cyclization step requires the formation of an imine-enol tautomer and the temporary breaking of the aromaticity of the aniline ring.[10] This process has a significant activation energy barrier that can only be overcome with substantial thermal energy.

Q2: Can the choice of solvent dramatically impact the yield in a high-temperature cyclization?

A2: Absolutely. In thermal cyclizations like the Conrad-Limpach synthesis, the solvent is not just a medium but a critical parameter influencing the reaction outcome. High-boiling solvents ensure that the necessary temperature for cyclization can be reached and maintained uniformly.[2][8] In some cases, like the Doebner-von Miller reaction, a biphasic solvent system (e.g., water/toluene) can be employed to sequester the reactive α,β-unsaturated carbonyl compound in the organic phase, thereby reducing its acid-catalyzed polymerization in the aqueous phase.[3][5]

Q3: Are there any "greener" or safer alternatives to traditional high-temperature methods?

A3: Yes, significant research has been dedicated to developing more environmentally benign and safer methods for quinoline synthesis. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating.[16][17]

  • Use of Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or functionalized graphitic carbon nitride, are being explored for reactions like the Friedländer synthesis.[14][18] These catalysts can often operate under milder conditions and are easily recoverable and reusable.

  • Solvent-Free Reactions: In some instances, reactions can be run under solvent-free conditions, particularly with the use of highly active catalysts, which reduces waste and simplifies work-up.[15][19]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderating agent to control the exothermic nature of the reaction.

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]

  • Reaction: Once the addition is complete, gradually heat the mixture. The reaction is often initiated by gentle heating, after which the exotherm may take over. Control the temperature to maintain a steady reflux.

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[1][5] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1]

Protocol 2: High-Temperature Conrad-Limpach Cyclization in an Inert Solvent

This protocol utilizes a high-boiling solvent to improve the yield of the cyclization step.

  • Intermediate Formation: First, prepare the anilinocrotonate intermediate by reacting the aniline with a β-ketoester (e.g., ethyl acetoacetate), typically at a lower temperature with acid catalysis. Isolate and purify this intermediate.

  • Cyclization Setup: In a round-bottom flask equipped with a high-temperature thermometer, a reflux condenser, and a mechanical stirrer, add the purified anilinocrotonate and a high-boiling inert solvent (e.g., mineral oil or Dowtherm A).[2][8]

  • High-Temperature Reaction: Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[2] Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if possible.

  • Work-up: Cool the reaction mixture. The 4-hydroxyquinoline product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.[2]

  • Purification: Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent, and dry it. Further purification can be achieved by recrystallization from a suitable solvent.

Data Summary

The following tables provide a summary of quantitative data to aid in reaction optimization.

Table 1: Effect of Solvent Boiling Point on Conrad-Limpach Synthesis Yield

SolventBoiling Point (°C)Yield (%)Reference
Methyl benzoate20025[10]
Ethyl benzoate21334[10]
Isobutyl benzoate24066[10]
1,2,4-Trichlorobenzene21354[10]
Dowtherm A25765[10]

Table 2: Effect of Catalyst on Friedländer Synthesis Yield

Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
KOH (20)Reflux (Ethanol)12Varies[1]
p-TsOHReflux (Toluene)8Varies[1]
Oxalic Acid (10)80291[20]
g-C₃N₄-based catalyst (10 wt%)1004>90[14][18]

Visualizing Reaction Challenges

The following diagram illustrates the logical relationships between common issues leading to low yields in high-temperature quinoline syntheses.

Low_Yield_Causes cluster_conditions Suboptimal Conditions cluster_reactivity Poor Substrate Reactivity cluster_side_reactions Competing Side Reactions Low_Yield Low Yield in Quinoline Synthesis Incorrect_Temp Incorrect Temperature Low_Yield->Incorrect_Temp Inappropriate_Solvent Inappropriate Solvent Low_Yield->Inappropriate_Solvent Wrong_Catalyst Wrong Catalyst Low_Yield->Wrong_Catalyst Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Deactivating_Groups Deactivating Groups Low_Yield->Deactivating_Groups Polymerization Polymerization (e.g., Doebner-von Miller) Low_Yield->Polymerization Aldol_Condensation Aldol Condensation (e.g., Friedländer) Low_Yield->Aldol_Condensation Tar_Formation Tar Formation (e.g., Skraup) Low_Yield->Tar_Formation

References

Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromoquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions for the successful column chromatographic purification of 3-bromoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when purifying 3-bromoquinoline?

A1: Impurities in 3-bromoquinoline synthesis often stem from starting materials, side reactions, or product degradation. Common impurities include:

  • Unreacted Quinoline: Incomplete bromination can leave residual starting material.[1]

  • Dibrominated Quinolines: Over-bromination can lead to the formation of various dibromoquinoline isomers.[1]

  • Other Bromoquinoline Isomers: Depending on the synthetic method, other positional isomers of monobromoquinoline may form.[1]

  • Synthesis-Specific Byproducts:

    • Skraup Synthesis: This method is known for being highly exothermic and can produce tar-like byproducts if not carefully controlled.[1]

    • Gould-Jacobs Reaction: Incomplete cyclization or decarboxylation can result in intermediate impurities.[1]

Q2: How can I effectively remove unreacted quinoline from my 3-bromoquinoline product?

A2: A combination of techniques is often most effective:

  • Acid-Base Extraction: The basic nitrogen in the quinoline ring allows for extraction into a dilute acidic solution (e.g., 1M HCl). Both 3-bromoquinoline and unreacted quinoline will move to the aqueous layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH), and the compounds are extracted back into an organic solvent.[1] This method is excellent for removing non-basic impurities but will not separate 3-bromoquinoline from quinoline.[1]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the more polar 3-bromoquinoline from the less polar unreacted quinoline.[1] A common solvent system is a mixture of ethyl acetate and hexanes.[1]

Q3: My purified 3-bromoquinoline has a noticeable color. How can I decolorize it?

A3: Colored impurities are often highly polar byproducts.[1] A short plug of silica gel can be used to filter out these baseline impurities.[1] If the color persists, recrystallization may be an effective secondary purification step.

Q4: Is 3-bromoquinoline stable on silica gel?

A4: Quinoline derivatives can sometimes decompose on silica gel due to the acidic nature of the stationary phase.[2] The basic nitrogen atom in the quinoline ring can interact with acidic silanol groups on the silica surface, potentially leading to degradation.[2] If you observe streaking or significant loss of material on the column, consider deactivating the silica gel with a small amount of a tertiary amine like triethylamine (0.5-2%) in your eluent.[2]

In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of 3-bromoquinoline.

Problem 1: Poor Separation of 3-Bromoquinoline from Isomeric Impurities

Cause: Isomers often have very similar physical and chemical properties, making them difficult to separate.[1][2] Their similar polarities lead to close retention factors (Rf) on a TLC plate and co-elution from the column.

Solution:

  • Optimize the Mobile Phase: The key to separating compounds with similar polarities is to find a solvent system that maximizes the difference in their Rf values.

    • Systematic TLC Analysis: Run a series of TLC plates with varying ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane).[1][2]

    • Target Rf Value: Aim for an Rf value of approximately 0.3-0.4 for 3-bromoquinoline to ensure it spends sufficient time on the stationary phase for effective separation.[1][2]

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to sharpen the bands of later-eluting compounds and improve resolution between closely running spots.

  • Adjust the Stationary Phase:

    • Deactivated Silica Gel: As mentioned, adding a small percentage of triethylamine to the mobile phase can mitigate interactions with acidic silanol groups, leading to better peak shapes.

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or Florisil, which can offer different selectivity.[2]

Problem 2: 3-Bromoquinoline is Not Eluting from the Column or is Eluting Too Quickly

This is a classic issue related to the polarity of the mobile phase.

  • Scenario A: Compound Not Eluting

    • Cause: The eluent is not polar enough to displace the 3-bromoquinoline from the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase.[1] For example, if you are using a 95:5 hexane:ethyl acetate mixture, try moving to a 90:10 or 85:15 ratio.

  • Scenario B: Compound Eluting with the Solvent Front

    • Cause: The mobile phase is too polar, causing the 3-bromoquinoline to have a very high affinity for the mobile phase and little interaction with the stationary phase.

    • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.[2]

Problem 3: Tailing or Streaking of Bands on the Column

Cause: Tailing is often a result of interactions between the basic nitrogen of 3-bromoquinoline and the acidic silanol groups on the silica gel.[2] It can also be caused by overloading the column or poor column packing.

Solution:

  • Add a Modifier: Incorporating a small amount of a basic modifier, like triethylamine or pyridine, into the mobile phase can block the active sites on the silica gel and improve the peak shape.[2]

  • Avoid Overloading: Do not load too much crude material onto the column. A general guideline is to use a ratio of at least 30:1 of silica gel to crude material by weight.[2] Overloading leads to broad bands and compromises separation.[2]

  • Proper Column Packing: Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening.

Data Summary Table: Purification Methods
Purification MethodTypical Purity (%)Typical Yield (%)Notes
Recrystallization (Ethanol/Water)9570Effective for removing less polar impurities.[1]
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)9860Good for separating closely related impurities.[1]
Recrystallization followed by Column Chromatography>9950Recommended for achieving high purity.[1]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

A crucial first step is to determine the optimal solvent system using TLC.

Methodology:

  • Prepare TLC Plates: Spot a dilute solution of your crude 3-bromoquinoline onto several TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system (e.g., varying ratios of hexanes and ethyl acetate).

  • Visualize: After development, visualize the spots under UV light.

  • Select Optimal System: Choose the solvent system that provides the best separation between 3-bromoquinoline and its impurities, ideally with an Rf value for 3-bromoquinoline around 0.3-0.4.[1]

Protocol 2: Step-by-Step Column Chromatography Purification

This protocol outlines a general procedure for purifying crude 3-bromoquinoline using silica gel flash chromatography.

Materials:

  • Crude 3-bromoquinoline

  • Silica gel (60-120 mesh)

  • Selected eluent (determined by TLC)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent system you plan to use.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading:

    • Dissolve the crude 3-bromoquinoline in a minimal amount of a suitable solvent.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and carefully adding this powder to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to begin elution.

    • Collect fractions in test tubes.[1]

  • Monitoring:

    • Monitor the collected fractions by TLC to identify those containing the pure 3-bromoquinoline.[2]

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified 3-bromoquinoline.[1][2]

Visualizing the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude 3-Bromoquinoline TLC TLC Analysis for Solvent System Optimization Crude->TLC Elute Elute with Optimized Solvent TLC->Elute Pack Pack Column with Silica Gel Load Load Sample (Wet or Dry) Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure 3-Bromoquinoline Evaporate->Pure

Caption: Workflow for the purification of 3-bromoquinoline.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Poor Separation? Tailing Tailing/Streaking? Start->Tailing No Sol_Gradient Optimize Mobile Phase (Gradient Elution) Start->Sol_Gradient Yes Sol_AltPhase Consider Alternative Stationary Phase (Alumina) Start->Sol_AltPhase Yes NoElution No Elution? Tailing->NoElution No Sol_Modifier Add Basic Modifier (e.g., Triethylamine) Tailing->Sol_Modifier Yes Sol_Load Check Column Loading Tailing->Sol_Load Yes FastElution Fast Elution? NoElution->FastElution No Sol_PolarityUp Increase Eluent Polarity NoElution->Sol_PolarityUp Yes Sol_PolarityDown Decrease Eluent Polarity FastElution->Sol_PolarityDown Yes

Caption: Decision tree for troubleshooting common issues.

Safety Information

3-Bromoquinoline is a chemical that requires careful handling.

  • Hazards: Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[4][6]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4]

    • Work in a well-ventilated area or under a chemical fume hood.[6]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

    • Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated place.[6] Keep containers tightly closed.[6] Incompatible with strong oxidizing agents.[6][7]

References

Technical Support Center: A Researcher's Guide to Decolorizing Bromoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a common yet challenging aspect of synthetic chemistry: the removal of colored impurities from bromoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter discoloration in their synthesized bromoquinolines and require robust, field-proven methods for purification. Here, we move beyond simple protocols to explain the underlying principles of each technique, ensuring you can not only follow the steps but also troubleshoot effectively when faced with unexpected results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when dealing with colored bromoquinoline samples.

Q1: Why is my bromoquinoline compound colored? I expected a white or light-yellow solid.

The presence of color in your bromoquinoline sample, which is often ideally a light-colored solid, typically indicates the presence of impurities. These colored impurities are usually organic molecules with extended conjugated systems that absorb light in the visible spectrum.[1] The discoloration is often a result of byproducts from the synthesis, such as over-brominated species, nitrated intermediates, or degradation products formed under harsh reaction conditions.[2]

Q2: Are colored impurities always detrimental to my research?

While not all colored impurities will interfere with every subsequent reaction, their presence is a strong indicator of a non-pure sample. For applications in drug development and materials science, even trace amounts of impurities can significantly impact biological activity, material properties, and reproducibility.[3] Therefore, it is always best practice to remove these impurities to ensure the integrity of your research.

Q3: What are the primary methods for removing colored impurities from bromoquinolines?

The most effective and commonly used methods for decolorizing bromoquinoline compounds are:

  • Recrystallization with Activated Carbon: A powerful technique where the crude bromoquinoline is dissolved in a hot solvent, treated with activated carbon to adsorb the colored impurities, and then allowed to recrystallize in a pure form upon cooling.[4]

  • Column Chromatography: This method separates the bromoquinoline from impurities based on their differential adsorption to a stationary phase (like silica gel or alumina) as a solvent (the mobile phase) is passed through the column.[5]

  • Silica Plug Filtration: A rapid version of chromatography used to remove highly polar, baseline impurities that are often the source of color.[5]

The choice of method depends on the nature of the impurities and the scale of your purification.

Troubleshooting Common Color Removal Challenges

This section provides solutions to specific problems you might encounter during the purification process.

Problem Potential Cause Troubleshooting Steps
Persistent color after a single activated carbon treatment. - Insufficient amount of activated carbon used.- The colored impurity has a low affinity for activated carbon.- The concentration of the colored impurity is very high.- Repeat the activated carbon treatment with a fresh portion of carbon.- Consider a different purification method, such as column chromatography.- Ensure the solvent used is appropriate, as activated carbon works best in polar solvents.[1]
Low recovery of bromoquinoline after recrystallization with activated carbon. - Too much activated carbon was used, leading to adsorption of the product.- The bromoquinoline is too soluble in the cold recrystallization solvent.- Use a minimal amount of activated carbon (typically 1-2% by weight of the sample).- Optimize your choice of recrystallization solvent or use a mixed-solvent system to reduce solubility at low temperatures.[6]
The colored impurity co-elutes with the bromoquinoline during column chromatography. - The polarity of the impurity is very similar to the product.- The chosen solvent system is not optimal for separation.- Try a different solvent system with varying polarity.- Consider using a different stationary phase, such as alumina instead of silica gel.- If the impurity is highly colored, a very small amount may be visually prominent even if it's a minor component by mass.
The bromoquinoline compound appears to be degrading on the silica gel column. - Bromoquinolines, being nitrogen heterocycles, can be sensitive to the acidic nature of standard silica gel.[7]- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, like triethylamine (0.1-1%).- Use a less acidic stationary phase like neutral or basic alumina.

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the most effective color removal techniques.

Protocol 1: Decolorization using Activated Carbon during Recrystallization

This is often the first method to try for removing colored impurities. Activated carbon has a highly porous structure with a large surface area, which allows it to adsorb large organic molecules, including colored impurities with extended π-systems, through van der Waals forces and π-stacking interactions.[1][8]

Step-by-Step Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which your bromoquinoline compound is highly soluble when hot and sparingly soluble when cold. Common choices for bromoquinolines include ethanol, ethyl acetate, or mixed solvents like ethyl acetate/hexanes.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored bromoquinoline in a minimal amount of the hot solvent.

  • Activated Carbon Addition: Remove the flask from the heat source and allow it to cool slightly to prevent bumping. Add a small amount of activated carbon (approximately 1-2% of the weight of your crude product) to the solution.

  • Heating and Adsorption: Gently swirl the flask and reheat the mixture to boiling for a few minutes to allow for efficient adsorption of the colored impurities onto the activated carbon.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure, decolorized bromoquinoline crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizing the Recrystallization Workflow:

G start Start with Colored Bromoquinoline dissolve Dissolve in Minimum Hot Solvent start->dissolve add_carbon Add Activated Carbon (1-2% w/w) dissolve->add_carbon heat_swirl Heat and Swirl for Adsorption add_carbon->heat_swirl hot_filter Hot Filtration to Remove Carbon heat_swirl->hot_filter cool Cool Filtrate Slowly hot_filter->cool crystals Collect Pure, Colorless Crystals cool->crystals end End: Purified Bromoquinoline crystals->end

Caption: Workflow for decolorization with activated carbon.

Protocol 2: Purification via a Short Silica Plug

This technique is a rapid and effective way to remove highly polar, baseline impurities that are often responsible for color.

Step-by-Step Procedure:

  • Prepare the Silica Plug: Place a small piece of cotton or glass wool at the bottom of a Pasteur pipette or a small column. Add a layer of sand, followed by a short column of silica gel (typically 2-3 cm). Top with another layer of sand.

  • Equilibrate the Plug: Pass a non-polar solvent, such as hexane or a hexane/ethyl acetate mixture, through the plug to pack the silica gel.

  • Load the Sample: Dissolve your colored bromoquinoline in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent). Carefully add the solution to the top of the silica plug.

  • Elute the Product: Add your chosen eluent (a solvent system in which your bromoquinoline has a moderate Rf value) to the top of the plug and use gentle pressure (e.g., from a pipette bulb) to push the solvent through. The less polar bromoquinoline will travel through the plug while the highly polar colored impurities will remain adsorbed at the top.

  • Collect and Concentrate: Collect the eluent containing your purified product and remove the solvent using a rotary evaporator.

Decision Tree for Purification Method Selection:

G start Is the Bromoquinoline Compound Colored? recrystallization Attempt Recrystallization with Activated Carbon start->recrystallization Yes success Pure, Colorless Product recrystallization->success failure Color Persists recrystallization->failure If color remains chromatography Perform Column Chromatography chromatography->success chromatography->failure If impurities co-elute silica_plug Use a Short Silica Plug silica_plug->success failure->chromatography failure->silica_plug If color is from baseline impurities

References

Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for one of organic chemistry's most fundamental carbon-carbon bond-forming reactions. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate the complexities of this powerful synthetic tool.

I. Understanding the Core Reaction: Mechanism & Key Players

The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction that installs an acyl group onto an aromatic ring.[1][2] The reaction typically involves an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3] The key electrophile is a resonance-stabilized acylium ion, which is generated by the interaction of the acylating agent with the Lewis acid.[2][4] This electrophile is then attacked by the electron-rich aromatic ring to form the desired aryl ketone.[2][4]

Mechanism Overview

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration Acyl_Chloride R-CO-Cl Acylium_Ion_Complex R-CO⁺---[AlCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Arenium Ion (σ-complex) Acylium_Ion_Complex->Sigma_Complex + Ar-H Aromatic_Ring Ar-H Product_Complex [Ar-CO-R • AlCl₃] Sigma_Complex->Product_Complex - H⁺ Final_Product Ar-CO-R Product_Complex->Final_Product Aqueous Workup

Caption: The three key stages of the Friedel-Crafts Acylation mechanism.

II. Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation failing or giving a very low yield?

A1: This is a common issue with several potential root causes:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning it is highly sensitive to the electron density of the aromatic substrate. If your aromatic ring contains strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups, it will be deactivated and less reactive towards the acylium ion.[5][6] In such cases, the reaction may not proceed under standard conditions.[5][6]

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[5] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[5] It is critical to use anhydrous conditions and freshly opened or purified reagents.[5]

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[5][7] This is because the product ketone is a Lewis base and forms a stable complex with the catalyst, effectively taking it out of the catalytic cycle.[5][7][8] This complex is broken during the aqueous workup.[7]

  • Poor Reagent Quality: The purity of your acylating agent and aromatic substrate is crucial. Impurities can lead to side reactions and the formation of byproducts.[5]

Q2: I'm observing multiple products. Is this due to polyacylation?

A2: Polyacylation is generally not a significant issue in Friedel-Crafts acylation.[5][7] The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[5][7] This makes the mono-acylated product less reactive than the starting material, effectively preventing a second acylation.[7] If you are observing multiple products, it is more likely due to a lack of regioselectivity or the presence of impurities in your starting materials.

Q3: Can I use substrates with amine (-NH₂) or hydroxyl (-OH) groups?

A3: Aromatic compounds with these functional groups are problematic.[7][9] The lone pair of electrons on the nitrogen or oxygen atom will readily coordinate with the Lewis acid catalyst.[7][9] This forms a complex that deactivates the ring, often preventing the reaction from occurring.[7] For phenols, a common strategy is to protect the hydroxyl group as an ester before performing the acylation.[5]

Q4: Why is a stoichiometric amount of Lewis acid catalyst often required?

A4: The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[3][5][7][8] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent.[5][7][8] Therefore, at least a stoichiometric amount of the catalyst is necessary to drive the reaction to completion.[3]

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during Friedel-Crafts acylation.

Troubleshooting_Workflow Start Low or No Product Yield Check_Substrate Is the aromatic ring deactivated by EWGs? Start->Check_Substrate Yes_Deactivated Yes Check_Substrate->Yes_Deactivated Yes No_Deactivated No Check_Substrate->No_Deactivated No Action_Deactivated Consider alternative catalysts (e.g., metal triflates) or synthetic routes. Yes_Deactivated->Action_Deactivated Check_Conditions Are reaction conditions anhydrous? No_Deactivated->Check_Conditions Yes_Anhydrous Yes Check_Conditions->Yes_Anhydrous Yes No_Anhydrous No Check_Conditions->No_Anhydrous No Check_Catalyst Is the catalyst loading sufficient? Yes_Anhydrous->Check_Catalyst Action_Anhydrous Thoroughly dry glassware, use anhydrous solvents, and fresh reagents. No_Anhydrous->Action_Anhydrous Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst Yes No_Catalyst No Check_Catalyst->No_Catalyst No Check_Reagents Are reagents pure? Yes_Catalyst->Check_Reagents Action_Catalyst Increase catalyst stoichiometry to >1 equivalent. No_Catalyst->Action_Catalyst Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Optimize Optimize temperature and reaction time Yes_Reagents->Optimize Action_Reagents Purify starting materials before use. No_Reagents->Action_Reagents Action_Optimize Systematically vary temperature and monitor reaction progress by TLC/GC. Optimize->Action_Optimize

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Problem 1: Reaction is sluggish or incomplete.
  • Possible Cause: Insufficient reaction temperature.

  • Solution: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[5] Cautiously increase the reaction temperature and monitor the progress by TLC or GC. Be aware that excessively high temperatures can lead to side reactions and decomposition.[5]

Problem 2: Difficulty with regioselectivity.
  • Possible Cause: The directing effects of substituents on the aromatic ring can lead to a mixture of ortho, meta, and para isomers.

  • Solution: The choice of solvent can influence regioselectivity. For example, in the acylation of naphthalene, non-polar solvents like CS₂ or CH₂Cl₂ tend to favor the 1-acetyl product (kinetic control), while polar solvents like nitrobenzene can lead to the 2-acetyl product (thermodynamic control).[10]

Problem 3: Working with deactivated substrates.
  • Possible Cause: Traditional Lewis acids like AlCl₃ are often ineffective with deactivated aromatic rings.[6]

  • Solution: Consider using more powerful catalytic systems. Metal triflates (e.g., Yb(OTf)₃) or superacids like triflic acid have shown success in acylating moderately deactivated substrates.[6] For strongly deactivated systems, alternative synthetic strategies such as nucleophilic aromatic substitution may be necessary.[6]

IV. Experimental Protocols & Data

General Procedure for Friedel-Crafts Acylation of Anisole

This protocol is a representative example and may require optimization for different substrates.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.[6]

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 - 1.3 equivalents).[11] Add anhydrous dichloromethane (DCM) to create a stirrable suspension.[11]

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.[11]

  • Acylating Agent Addition: Dissolve the acyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.[5] Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.[11]

  • Substrate Addition: Dissolve the anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[11]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[5][11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[5][11]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[5][11]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5] Purify the crude product by flash column chromatography or recrystallization.[5]

Impact of Reaction Parameters on Yield
ParameterCondition AYield ACondition BYield BRationale
Catalyst AlCl₃ (1.1 eq)GoodFeCl₃ (1.1 eq)ModerateAlCl₃ is generally a stronger Lewis acid than FeCl₃ for this reaction.[12]
Solvent DichloromethaneGoodNitrobenzeneVariesSolvent polarity can affect catalyst activity and product regioselectivity.[10]
Temperature 0 °C to RTGood50 °CLowerHigher temperatures can promote side reactions and decomposition.[5]
Substrate AnisoleExcellentChlorobenzeneModerateThe methoxy group of anisole is strongly activating, while the chloro group is deactivating.[6]

Note: Yields are qualitative and will vary depending on the specific substrate and acylating agent.

V. Safety Precautions

  • Lewis Acids: Aluminum chloride and other Lewis acids are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).[5][13]

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive and lachrymatory. Use them in a well-ventilated fume hood.[1][5]

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate PPE.[5]

VI. References

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  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

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  • Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019). Retrieved January 4, 2026, from --INVALID-LINK--

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  • How to optimize Friedel-Crafts acylation reaction conditions. - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Experiment 1: Friedel-Crafts Acylation - umich.edu. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

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  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020). Retrieved January 4, 2026, from --INVALID-LINK--

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications. (2022). Retrieved January 4, 2026, from --INVALID-LINK--

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Review of Limitations of Friedel-Crafts reactions - CUTM Courseware. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

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  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (2015). Retrieved January 4, 2026, from --INVALID-LINK--

  • Friedel-Crafts Acylation - Chemistry LibreTexts. (2023). Retrieved January 4, 2026, from --INVALID-LINK--

  • Optimization of Reaction Conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction - ACS Publications. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Friedel-Crafts Alkylation and Acylation Reactions ChemTalk. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. (2021). Retrieved January 4, 2026, from --INVALID-LINK--

  • Optimization of the Friedel-Crafts reaction conditions. [a] - ResearchGate. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Retrieved January 4, 2026, from --INVALID-LINK--

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). Retrieved January 4, 2026, from --INVALID-LINK--

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017). Retrieved January 4, 2026, from --INVALID-LINK--

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved January 4, 2026, from --INVALID-LINK--

  • Friedel-Crafts Acylation Example Problems - YouTube. (2017). Retrieved January 4, 2026, from --INVALID-LINK--

  • (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - ResearchGate. (2015). Retrieved January 4, 2026, from --INVALID-LINK--

  • troubleshooting Friedel-Crafts acylation catalyst deactivation - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: Characterization of Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of bromoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the synthesis, purification, and analytical characterization of these important heterocyclic compounds. Bromoquinolines are pivotal intermediates in medicinal chemistry, serving as precursors for a wide array of biologically active molecules.[1][2][3] However, their unique chemical properties can present significant hurdles in achieving unambiguous structural elucidation and ensuring high purity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address specific issues you may face in the laboratory.

Part 1: Synthesis and Purification Challenges

The foundation of accurate characterization is a pure compound. However, the synthesis of bromoquinolines is often plagued by issues of regioselectivity and the formation of closely related byproducts, making purification a non-trivial task.[4]

Frequently Asked Questions (FAQs)

Q1: My bromination reaction is producing a mixture of isomers (e.g., 3-bromo-, 5-bromo-, and 8-bromoquinoline). How can I improve the regioselectivity for the desired isomer?

A1: Achieving high regioselectivity in the bromination of the quinoline ring is a common challenge due to the complex directing effects of the nitrogen atom.[5] Several strategies can be employed to favor the formation of a specific isomer:

  • Choice of Brominating Agent: The reactivity of the brominating agent is crucial. While molecular bromine (Br₂) is potent, it can be aggressive and lead to poor selectivity and over-bromination.[4] Milder reagents like N-Bromosuccinimide (NBS) often provide better control.[4]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help to slow down the reaction rate and favor the formation of the thermodynamically more stable product.[4]

    • Solvent: The choice of solvent can influence the reaction pathway. Dichloroethane (DCE), for example, has been found to be effective in certain synthetic routes.[4]

  • Synthetic Strategy: Instead of direct bromination, consider a multi-step synthesis that installs a directing group or builds the brominated ring system from an acyclic precursor. For instance, a Sandmeyer reaction starting from the corresponding aminoquinoline can provide excellent regioselectivity.[5]

Q2: I am struggling to remove unreacted starting material (quinoline) and di-brominated byproducts from my crude product. What purification strategies are most effective?

A2: The separation of compounds with similar physical properties, such as bromoquinoline isomers and their parent quinoline, requires optimized purification techniques.

  • Acid-Base Extraction: The basic nitrogen atom of the quinoline ring allows for selective extraction. By dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the bromoquinoline and any unreacted quinoline will partition into the aqueous layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent will recover the quinoline-containing compounds, leaving non-basic impurities behind.[6] Note that this method will not separate different bromoquinoline isomers from each other or from unreacted quinoline.[6]

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.

    • Stationary Phase: Silica gel is commonly used, but for acid-sensitive bromoquinolines, decomposition can occur.[7] In such cases, consider deactivating the silica with a base like triethylamine or using a less acidic stationary phase such as alumina.[7]

    • Mobile Phase Optimization: A systematic approach to selecting the eluent system is critical. Use Thin Layer Chromatography (TLC) to screen various solvent mixtures (e.g., ethyl acetate/hexanes) to find the optimal conditions for separation. An ideal Rf value for the target compound is typically around 0.3-0.4.[6]

  • Recrystallization: If a suitable solvent system can be found where the solubility of the desired product and impurities differ significantly, recrystallization can be a highly effective and scalable purification method.[6] For instance, the hydrobromide salt of 3-bromoquinoline can be recrystallized from a water/alcohol mixture.[4]

Troubleshooting Guide: Column Chromatography Purification
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers Isomers have very similar polarities.- Optimize the mobile phase using TLC to maximize the difference in Rf values.- Use a longer column for increased resolution.- Employ a shallow solvent gradient during elution.[6]
Product Degradation on Column The silica gel is too acidic for the basic quinoline nitrogen.- Deactivate the silica gel by adding a small amount of triethylamine (0.5-2%) to the eluent.[7]- Use a neutral or basic stationary phase like alumina.[7]
Co-elution with Impurities The chosen mobile phase is not selective enough.- Try a different solvent system.- Consider using reverse-phase (C18) chromatography if the compound is sufficiently non-polar.[4]

Part 2: Spectroscopic Characterization Challenges

Once a purified sample is obtained, the next step is unambiguous structural confirmation. NMR and mass spectrometry are the primary tools for this, but each can present its own set of challenges with bromoquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: My bromoquinoline derivative has poor solubility in standard NMR solvents like CDCl₃, leading to broad peaks and a poor signal-to-noise ratio. What can I do?

A3: Poor solubility is a common issue that can significantly impact the quality of NMR data.[8]

  • Solvent Selection: Try more polar deuterated solvents such as DMSO-d₆ or methanol-d₄.[8][9] Be mindful that the chemical shifts of your compound will change with the solvent.

  • Temperature: Gently warming the NMR tube in a water bath can increase solubility. However, be aware that this can also affect chemical shifts and potentially lead to degradation if the compound is thermally sensitive.[8]

  • Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio for poorly soluble samples.[8]

  • Higher Field Instrument: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion and sensitivity.[8]

Q4: The ¹H NMR spectrum of my compound is much more complex than I expected, with more peaks than anticipated. What could be the cause?

A4: A complex NMR spectrum can arise from several factors beyond simple impurities.

  • Tautomerism: If your bromoquinoline derivative has functional groups capable of tautomerization (e.g., a hydroxyl or amino group ortho or para to the ring nitrogen), you may be observing a mixture of tautomers in solution. This will result in two or more sets of peaks for the same compound.[8]

  • Rotamers: Restricted rotation around single bonds (e.g., an amide bond) can lead to the presence of different conformational isomers (rotamers) that are stable on the NMR timescale, each giving rise to its own set of signals.[8]

  • Proton Exchange: Protons on heteroatoms (e.g., -OH, -NH) can exchange with residual water in the NMR solvent, leading to broad signals. To confirm, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum; the exchangeable proton signal should disappear.[9]

Mass Spectrometry (MS)

Q5: My mass spectrum shows two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. Is my sample impure?

A5: No, this is the characteristic isotopic signature of a compound containing a single bromine atom.[10] Bromine has two naturally occurring isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), which are separated by 2 mass units. Therefore, a monobrominated compound will exhibit a molecular ion (M⁺) peak and an M+2 peak with a relative intensity ratio of approximately 1:1.[10] If your compound contained two bromine atoms, you would expect to see M⁺, M+2, and M+4 peaks with an intensity ratio of roughly 1:2:1.[11]

Q6: I am having difficulty interpreting the fragmentation pattern of my bromoquinoline derivative in the mass spectrum. Are there any common fragmentation pathways?

A6: The fragmentation of bromoquinolines in electron ionization (EI) mass spectrometry often follows predictable pathways.

  • Loss of Bromine: A common fragmentation is the cleavage of the C-Br bond, resulting in a fragment ion corresponding to [M-Br]⁺.[10]

  • Quinoline Ring Fragmentation: Further fragmentation of the quinoline ring system can occur. For example, the loss of HCN from the quinoline fragment is a possibility.[10]

  • Influence of Substituents: The fragmentation pattern will be significantly influenced by other functional groups present on the molecule. It is often helpful to compare the spectrum to that of a similar, non-brominated analogue to identify fragments arising from the bromoquinoline core.

Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for the characterization of a synthesized bromoquinoline derivative, incorporating troubleshooting decision points.

CharacterizationWorkflow Workflow for Bromoquinoline Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_troubleshooting Troubleshooting Synthesis Synthesize Crude Bromoquinoline Derivative Purification Purification (Column Chromatography, Recrystallization, etc.) Synthesis->Purification TLC_QC TLC/LCMS Purity Check Purification->TLC_QC TLC_QC->Purification Purity <95% NMR_MS Acquire NMR (¹H, ¹³C) & Mass Spec Data TLC_QC->NMR_MS Purity >95% Data_Interpretation Interpret Spectra NMR_MS->Data_Interpretation Structure_Confirmation Structure Confirmed? Data_Interpretation->Structure_Confirmation Complex_NMR Complex NMR Spectrum? Structure_Confirmation->Complex_NMR No Final_Product Final Characterized Product Structure_Confirmation->Final_Product Yes Isotope_Pattern Correct MS Isotope Pattern? Complex_NMR->Isotope_Pattern No Advanced_NMR Perform Advanced NMR (2D NMR, VT-NMR) Complex_NMR->Advanced_NMR Yes Review_Synthesis Review Synthesis & Purification Data Isotope_Pattern->Review_Synthesis No Isotope_Pattern->Final_Product Yes Advanced_NMR->Data_Interpretation Review_Synthesis->Purification

Caption: A decision-making workflow for the synthesis, purification, and characterization of bromoquinoline derivatives.

Part 3: Chromatographic Analysis Challenges

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of bromoquinoline derivatives. However, various issues can arise during method development and analysis.[12]

Frequently Asked Questions (FAQs)

Q7: I am observing poor peak shape (tailing or fronting) for my bromoquinoline derivative in reverse-phase HPLC. What is the likely cause and how can I fix it?

A7: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: The basic nitrogen of the quinoline ring can interact with acidic residual silanol groups on the silica-based C18 column, leading to peak tailing.

    • Solution 1: Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to mask the silanol groups.

    • Solution 2: Use a base-deactivated column, which has been end-capped to minimize accessible silanol groups.[13]

    • Solution 3: Lower the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA). This will protonate the quinoline nitrogen, which can improve peak shape, but be sure your compound is stable at low pH.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and re-injecting.

Q8: My retention times are shifting between injections. What could be causing this instability?

A8: Retention time instability can compromise the reliability of your analytical method.[13]

  • Mobile Phase Issues: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition can lead to shifting retention times.[13]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as viscosity of the mobile phase and retention are temperature-dependent.[13]

  • Pump Malfunction: Check for leaks or air bubbles in the HPLC pump, as this can cause inconsistent flow rates.[13]

Troubleshooting Decision Tree for Chromatography

ChromatographyTroubleshooting Troubleshooting Common HPLC Issues Start HPLC Problem Observed Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape RT_Shift Retention Time Shift? Poor_Peak_Shape->RT_Shift No Check_Overload Dilute Sample & Re-inject Poor_Peak_Shape->Check_Overload Yes Poor_Resolution Poor Resolution? RT_Shift->Poor_Resolution No Check_Temp Use Column Oven RT_Shift->Check_Temp Yes End Problem Resolved Poor_Resolution->End No Optimize_Mobile_Phase Optimize Mobile Phase Composition (Isocratic or Gradient) Poor_Resolution->Optimize_Mobile_Phase Yes Tailing_Fronting Peak Tailing or Fronting? Check_Overload->Tailing_Fronting Still Poor Shape Add_Modifier Add Mobile Phase Modifier (e.g., TFA, TEA) or Use Base-Deactivated Column Tailing_Fronting->Add_Modifier Tailing Check_Solvent Ensure Sample is Dissolved in Mobile Phase Tailing_Fronting->Check_Solvent Fronting Add_Modifier->End Check_Solvent->End Check_Mobile_Phase Degas Mobile Phase & Check Pump for Leaks Check_Temp->Check_Mobile_Phase Still Shifting Check_Mobile_Phase->End Change_Column Try a Longer Column or Different Stationary Phase Optimize_Mobile_Phase->Change_Column Still Poor Change_Column->End

Caption: A decision tree for troubleshooting common HPLC problems encountered during the analysis of bromoquinoline derivatives.

References

Validation & Comparative

A Senior Scientist's Guide to the Structural Elucidation of 3-Bromoquinolin-6-yl Acetate: A Comparative Analysis Focused on ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, quinoline derivatives stand out as privileged scaffolds due to their wide-ranging biological activities.[1][2] The compound 3-Bromoquinolin-6-yl acetate (CAS: 1022151-47-8) is a key synthetic intermediate, whose structural integrity is paramount for the successful synthesis of downstream target molecules.[3][4][5][6] Unambiguous characterization of such intermediates is not merely a procedural step but a foundational pillar of scientific rigor and reproducibility.

This guide provides an in-depth analysis of the structural characterization of this compound, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore the causality behind experimental choices, present a detailed protocol, and compare the insights derived from ¹H NMR with those from complementary analytical techniques. This document is intended for researchers and drug development professionals who require a robust framework for compound validation.

Part 1: The Cornerstone of Structure - ¹H NMR Analysis

¹H NMR spectroscopy is the preeminent technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the electronic environment of each proton, their relative numbers, and the connectivity between neighboring protons. For a molecule like this compound, ¹H NMR allows for the definitive placement of the bromine and acetate substituents on the quinoline core.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ at 400 MHz

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-2 ~ 8.95Doublet (d)J = 2.4 Hz1HDeshielded by adjacent heterocyclic nitrogen; coupled to H-4.
H-4 ~ 8.40Doublet (d)J = 2.4 Hz1HDeshielded by nitrogen and adjacent bromine; coupled to H-2.
H-8 ~ 8.15Doublet (d)J = 9.0 Hz1HPeri to nitrogen, resulting in downfield shift; ortho-coupled to H-7.
H-7 ~ 7.70Doublet of Doublets (dd)J = 9.0, 2.2 Hz1HOrtho-coupled to H-8 and meta-coupled to H-5.
H-5 ~ 7.45Doublet (d)J = 2.2 Hz1HOrtho to the electron-donating acetoxy group; meta-coupled to H-7.
-OCOCH₃ ~ 2.35Singlet (s)N/A3HCharacteristic shift for an acetyl methyl group; no adjacent protons.
Self-Validating Experimental Protocol for ¹H NMR

The trustworthiness of an NMR spectrum hinges on a meticulously executed experimental protocol. The following procedure is designed to yield a high-quality, interpretable spectrum.

1. Sample Preparation:

  • Action: Accurately weigh 5-10 mg of this compound.

  • Causality: This quantity provides an optimal concentration for achieving a good signal-to-noise ratio on a modern 400-600 MHz spectrometer without inducing significant concentration-dependent shift effects.[1]

  • Action: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Causality: CDCl₃ is a solvent of choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H spectrum.[7] If solubility is an issue, DMSO-d₆ can be a viable alternative, though all chemical shifts will be slightly altered.[8]

  • Action: Add a small amount of tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak).

  • Causality: TMS provides a reference signal at 0.00 ppm, ensuring the accurate calibration of the chemical shift axis.[9]

2. Instrument Parameters (400 MHz Spectrometer):

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').[9]

  • Spectral Width: ~12-16 ppm, centered around 6 ppm to encompass both aromatic and aliphatic regions.[9]

  • Number of Scans: 16 to 64 scans.

  • Causality: Averaging multiple scans significantly improves the signal-to-noise ratio, making less concentrated samples or weak signals easier to detect.[8]

  • Relaxation Delay: 2-5 seconds.

  • Causality: A sufficient delay between pulses ensures that all protons have fully relaxed back to their equilibrium state, which is critical for accurate signal integration and quantification.[9]

Workflow for NMR Data Analysis

The journey from a prepared sample to a validated structure follows a logical and systematic workflow. This process ensures that the raw data acquired from the spectrometer is correctly processed and interpreted.

G cluster_interpretation Analysis Steps A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B Data Acquisition (400 MHz Spectrometer) A->B C Raw FID Signal B->C D Processing: Fourier Transform (FT) C->D E Correction: Phasing & Baseline D->E F Spectral Interpretation E->F G 1. Chemical Shift (δ) Analysis F->G Environments H 2. Integration (Proton Ratios) F->H Stoichiometry I 3. Coupling (J) & Multiplicity Analysis F->I Connectivity J Final Structure Confirmation G->J H->J I->J

Caption: Workflow from sample preparation to final structure validation using ¹H NMR.

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

While ¹H NMR is exceptionally powerful, relying on a single analytical technique is contrary to the principles of robust scientific validation. Cross-validation using orthogonal methods is essential for ensuring data integrity, particularly in regulated environments.[10]

Performance Comparison of Key Analytical Methods

Each analytical technique interrogates a different molecular property. Their comparative strengths and weaknesses dictate their role in a comprehensive characterization strategy.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton framework, connectivity, relative proton count, stereochemistry.[11]Non-destructive, highly structural, quantitative.Can have overlapping signals in complex molecules; moderate sensitivity.
¹³C NMR Carbon skeleton, number of unique carbons.Complementary to ¹H NMR, simpler spectra (less overlap).Low natural abundance of ¹³C leads to low sensitivity and longer acquisition times.[9]
Mass Spectrometry (HRMS) High-resolution mass-to-charge ratio, confirming molecular formula.Extremely high sensitivity, provides exact molecular weight.Destructive technique, provides no information on atom connectivity.
HPLC Purity assessment and quantification against a reference standard.Excellent for determining purity and for quantification.[10]Provides no structural information.
FT-IR Presence of specific functional groups (e.g., C=O, C-O).Fast, simple, good for identifying key functional groups.Provides limited information on the overall molecular skeleton.
Integrated Workflow for Unambiguous Characterization

A robust characterization workflow does not treat these techniques in isolation. Instead, it integrates their outputs to build an unshakeable confirmation of the molecule's identity and purity.

G cluster_0 Primary Analysis cluster_1 Data Interpretation & Cross-Validation Sample Synthesized Batch of This compound HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS HRMS Analysis Sample->MS Purity Purity Confirmed (e.g., >98% by area) HPLC->Purity Structure Structure Elucidated (Connectivity & Isomer ID) NMR->Structure Formula Molecular Formula Confirmed (C₁₁H₈BrNO₂) MS->Formula Conclusion Certificate of Analysis (Validated Structure & Purity) Purity->Conclusion Structure->Conclusion Formula->Conclusion

Caption: An integrated workflow demonstrating how orthogonal analytical techniques converge for complete compound characterization.

Conclusion

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Bromoquinolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities are paramount. 3-Bromoquinolin-6-yl acetate, a substituted quinoline, represents a class of compounds with significant potential in medicinal chemistry. This guide, written from the perspective of a senior application scientist, provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of this compound, supported by predictive data and established analytical principles. We will explore the nuances of ionization and fragmentation, present a detailed protocol for LC-MS/MS analysis, and compare its performance with alternative analytical techniques.

The Analytical Imperative: Why Mass Spectrometry?

At its core, the analysis of a molecule like this compound demands both sensitivity and specificity. Mass spectrometry (MS) stands out as a premier technique due to its ability to provide precise molecular weight information and structural insights through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes an exceptionally powerful tool for isolating the analyte from complex matrices and quantifying it with high accuracy.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₂--INVALID-LINK--[1]
Molecular Weight 266.09 g/mol --INVALID-LINK--[1]
Monoisotopic Mass 264.97384 Da--INVALID-LINK--[1]

The presence of a bromine atom is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). This signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

The Heart of the Matter: Ionization and Fragmentation of this compound

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For a moderately polar and thermally labile compound like this compound, soft ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.

Ionization Strategy: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the most suitable technique for this analyte when coupled with LC. It is a soft ionization method that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. Given the presence of a basic nitrogen atom in the quinoline ring, positive ion mode ESI is expected to be highly efficient, yielding a strong signal for the [M+H]⁺ ion.

Predicted Fragmentation Pattern

The primary fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 265.98/267.98) are predicted to be:

  • Loss of Acetyl Group: A neutral loss of ketene (CH₂=C=O, 42 Da) from the acetate moiety is a common fragmentation pathway for acetylated compounds. This would result in the formation of a protonated 3-bromo-6-hydroxyquinoline ion.

  • Loss of the Bromo Radical: Cleavage of the C-Br bond, leading to the loss of a bromine radical (79/81 Da).

  • Quinoline Ring Fragmentation: Subsequent fragmentation of the quinoline ring system can occur, often involving the loss of small neutral molecules like HCN.

G M [M+H]⁺ m/z 265.98 / 267.98 This compound F1 [M+H - C₂H₂O]⁺ m/z 223.96 / 225.96 3-Bromo-6-hydroxyquinolinium M->F1 - 42 Da (Ketene) F2 [M+H - Br]⁺ m/z 186.06 6-Acetoxyquinolinium M->F2 - 79/81 Da (Br•) F3 [M+H - C₂H₂O - HCN]⁺ m/z 196.95 / 198.95 F1->F3 - 27 Da (HCN)

Experimental Protocol: A Validated LC-MS/MS Method

This section provides a detailed, step-by-step protocol for the quantitative analysis of this compound. Method validation should be performed according to ICH Q2(R1) guidelines to ensure data reliability.[2][3][4][5]

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare working standards for the calibration curve.

  • Sample from Matrix (e.g., in-process reaction mixture): Dilute an accurately measured volume of the reaction mixture with the initial mobile phase to bring the analyte concentration within the calibration range. Centrifuge or filter the sample to remove any particulate matter.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended SettingRationale
LC System UHPLC or HPLC systemProvides efficient separation of the analyte from impurities.
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for quinoline derivatives.
Mobile Phase A 0.1% Formic acid in WaterProvides a source of protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for re-equilibration.Optimizes separation and minimizes run time.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1 - 5 µLDependent on sample concentration and instrument sensitivity.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Electrospray Ionization (ESI), Positive ModeBest for this class of compounds.
MRM Transitions Primary: 265.98 -> 223.96; Secondary: 267.98 -> 225.96Provides high selectivity and sensitivity for quantification and confirmation.
Collision Energy To be optimized for the specific instrumentMaximizes the intensity of the product ions.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep Prepare Standards & Samples LC Inject into UHPLC System Prep->LC Column C18 Reversed-Phase Separation LC->Column ESI Electrospray Ionization (ESI+) Column->ESI MS1 Q1: Precursor Ion Selection (m/z 265.98/267.98) ESI->MS1 CID Q2: Collision-Induced Dissociation (CID) MS1->CID MS2 Q3: Product Ion Monitoring (m/z 223.96/225.96) CID->MS2 Data Quantification using Calibration Curve MS2->Data

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is a powerful tool, it is essential to consider other analytical techniques and their respective strengths and weaknesses.

HPLC with UV Detection

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique in pharmaceutical analysis.

  • Principle: Separation is achieved via HPLC, and detection is based on the absorbance of UV light by the analyte. Quinolines typically have strong UV absorbance.

  • Advantages:

    • Cost-effective and widely available: HPLC-UV systems are more common and less expensive than LC-MS systems.

    • Robust and reliable: Well-established methods offer good reproducibility for routine quality control.

  • Disadvantages:

    • Lower Sensitivity: Compared to LC-MS, HPLC-UV is generally less sensitive.

    • Lower Selectivity: Co-eluting impurities with similar UV spectra can interfere with quantification, leading to inaccurate results.

    • No Molecular Weight Information: UV detection does not provide molecular weight or structural information, making peak identification challenging without authentic standards.

FeatureLC-MS/MSHPLC-UV
Specificity Very High (based on m/z)Moderate to High
Sensitivity High (pg to fg range)Moderate (ng to µg range)
Structural Info. Yes (fragmentation pattern)No
Cost HighLow to Moderate
Complexity HighModerate
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the definitive structural elucidation of organic molecules.

  • Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.

  • Advantages:

    • Unambiguous Structure Determination: Provides detailed information about the carbon-hydrogen framework.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Low Sensitivity: Requires significantly more sample than mass spectrometry.

    • Not suitable for quantification of trace impurities.

    • Complex spectra: Can be challenging to interpret for complex mixtures.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for this compound depends on the specific analytical goal.

  • For structural confirmation and identification of unknown impurities, a combination of NMR and high-resolution mass spectrometry (HRMS) is the gold standard.

  • For routine quality control and quantification of the main component in relatively clean samples, HPLC-UV can be a cost-effective and reliable option.

  • For sensitive and selective quantification, especially in complex matrices or for trace-level impurity analysis, LC-MS/MS is the superior technique.

As a senior application scientist, my recommendation for the comprehensive analysis of this compound throughout the drug development lifecycle is a strategic implementation of these techniques. Initial structural characterization should rely on NMR and HRMS. For process monitoring and quality control, a validated HPLC-UV method can be employed for the main component, while a highly sensitive LC-MS/MS method should be developed and validated for the detection and quantification of critical impurities. This integrated approach ensures the highest level of scientific rigor and data integrity.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The enduring relevance of this heterocyclic system continually drives innovation in synthetic methodology. This guide provides a comparative analysis of classical and contemporary methods for the synthesis of substituted quinolines, offering researchers, scientists, and drug development professionals a detailed, field-proven perspective on selecting the optimal synthetic strategy. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to support an objective comparison.

The Enduring Legacy of Classical Quinoline Syntheses

For over a century, a set of robust, named reactions have been the workhorses for constructing the quinoline core. While often requiring harsh conditions, their use of readily available starting materials and their well-understood mechanisms ensure their continued relevance.

The Skraup Synthesis: A Classic, Forceful Approach

The Skraup synthesis is a powerful, albeit often aggressive, method for producing quinolines from an aniline, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[3][4] The reaction's notoriety for being highly exothermic and potentially violent necessitates careful control.[3][5]

Mechanism Insight: The reaction initiates with the acid-catalyzed dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. The final step is the oxidation of this intermediate to the aromatic quinoline.[3][6]

Causality in Protocol: The use of ferrous sulfate is a common and critical choice to moderate the reaction's vigorous nature.[3] The strong acid is not only a catalyst for dehydration and cyclization but also contributes to the harsh reaction environment.

  • Advantages: Utilizes simple, inexpensive starting materials.[7] It is a one-pot reaction.

  • Disadvantages: Harsh and hazardous reaction conditions, often leading to low to moderate yields and the formation of tarry byproducts that complicate purification.[2][7] The substrate scope is somewhat limited, particularly for anilines with strongly deactivating groups.

The Doebner-von Miller Reaction: A Versatile Modification

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider variety of substituted quinolines.[8] The reaction is typically catalyzed by Brønsted or Lewis acids.[8]

Mechanism Insight: The mechanism is still a subject of some debate but is generally believed to involve the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[8]

Causality in Protocol: The choice of acid catalyst can significantly influence the reaction's efficiency and the formation of byproducts. Gradual addition of the carbonyl compound is often employed to minimize its polymerization, a common side reaction.[9]

  • Advantages: Broader substrate scope compared to the Skraup synthesis, allowing for the introduction of substituents on the pyridine ring.

  • Disadvantages: Can still suffer from byproduct formation, including tar, especially with sensitive substrates.[10]

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[6][11]

Mechanism Insight: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the diketone's carbonyls. Subsequent acid-catalyzed cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product.[6][11]

Causality in Protocol: The use of a strong acid like sulfuric or polyphosphoric acid is essential to drive the cyclization and dehydration steps.[6] When using unsymmetrical β-diketones, regioselectivity becomes a critical consideration, influenced by both steric and electronic factors of the substituents.[11]

  • Advantages: A straightforward method for accessing 2,4-disubstituted quinolines.

  • Disadvantages: Regioselectivity can be an issue with unsymmetrical diketones.[12] Strongly electron-withdrawing groups on the aniline can inhibit the cyclization.[13]

The Conrad-Limpach and Knorr Syntheses: Temperature-Dependent Regioselectivity

The reaction of anilines with β-ketoesters can lead to two different regioisomeric hydroxyquinolines, depending on the reaction temperature. This divergence highlights the importance of thermodynamic versus kinetic control in organic synthesis.

  • Conrad-Limpach Synthesis (Kinetic Control): At lower temperatures (room temperature to ~100 °C), the aniline preferentially attacks the more reactive keto group of the β-ketoester. Subsequent thermal cyclization at high temperatures (around 250 °C) yields a 4-hydroxyquinoline .[14][15] The use of a high-boiling, inert solvent like mineral oil or diphenyl ether is crucial for achieving high yields in the cyclization step.[10][14]

  • Knorr Synthesis (Thermodynamic Control): At higher initial temperatures (around 140 °C), the reaction favors the formation of a β-ketoanilide intermediate. Cyclization of this intermediate under acidic conditions leads to a 2-hydroxyquinoline .[16][17]

Mechanism Insight: The initial point of attack on the β-ketoester dictates the final product. The kinetically favored product results from the faster reaction at the ketone, while the thermodynamically more stable anilide intermediate, formed at higher temperatures, leads to the alternative regioisomer.

  • Advantages: Provides selective access to either 4-hydroxy or 2-hydroxyquinolines by controlling the reaction temperature.

  • Disadvantages: The Conrad-Limpach cyclization requires very high temperatures.[14]

The Friedländer Synthesis: A Mild and Versatile Condensation

The Friedländer synthesis is one of the most versatile and widely used methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][18] The reaction can be catalyzed by either acids or bases, and often proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.[1][7]

Mechanism Insight: The reaction is believed to proceed via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration.[19][20] The precise pathway can depend on the specific substrates and catalysts used.

Causality in Protocol: The choice between acid and base catalysis can influence the reaction rate and substrate compatibility. Modern variations, including the use of microwave irradiation, can dramatically reduce reaction times from hours to minutes and improve yields.[21][22] A significant challenge is regioselectivity when using unsymmetrical ketones.[23]

  • Advantages: Generally high yields, mild reaction conditions, and a broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines.[7]

  • Disadvantages: The primary limitation is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[24]

The Rise of Modern Synthetic Strategies

In recent decades, the demand for more efficient, selective, and environmentally benign methods has led to the development of powerful new strategies for quinoline synthesis. These approaches often offer milder conditions, greater functional group tolerance, and novel pathways to complex substitution patterns.

Transition-Metal-Catalyzed Syntheses: Precision and Efficiency

Catalysis by transition metals such as palladium, copper, and rhodium has revolutionized quinoline synthesis, enabling reactions that are not possible with classical methods.[25][26] These methods often involve C-H activation, cross-coupling, and annulation reactions.

  • Palladium-Catalyzed Reactions: Palladium catalysts are particularly effective for constructing quinolines via the annulation of anilines with alkynes or other coupling partners.[27][28][29] For example, 2,3-disubstituted quinolines can be synthesized from o-vinylanilines and alkynes under aerobic conditions.[29]

  • Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient means for quinoline synthesis, often through multicomponent reactions.[30] These reactions can proceed via domino processes involving C-N bond formation and subsequent cyclization.[31]

  • Rhodium-Catalyzed C-H Activation: Rhodium catalysts have been employed for the regioselective functionalization of quinolines through C-H activation, allowing for the introduction of substituents at positions that are difficult to access through classical methods.[32]

Causality in Protocol: The choice of metal, ligand, and oxidant is critical for controlling the reactivity and selectivity of these reactions. These methods often operate under significantly milder conditions than their classical counterparts.

  • Advantages: High efficiency and selectivity, broad functional group tolerance, and access to novel substitution patterns.[26][30]

  • Disadvantages: The cost and potential toxicity of some metal catalysts can be a concern. Ligand and catalyst screening may be required for optimization.

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy. The Povarov reaction is a prime example used for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines.[33][34]

Mechanism Insight: The Povarov reaction is a formal aza-Diels-Alder reaction between an imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene.[34] The reaction is typically catalyzed by a Lewis or Brønsted acid.

Causality in Protocol: The choice of catalyst is crucial for activating the imine towards cycloaddition. The reaction can be performed as a one-pot, three-component process, which is highly efficient.[33]

  • Advantages: High atom economy, operational simplicity, and the ability to generate complex molecules in a single step.[30]

  • Disadvantages: The scope can be limited by the reactivity of the components, and optimization can be complex.

Green Chemistry Approaches: Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green approaches to quinoline synthesis focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times (often from hours to minutes) and improved yields.[21] This has been successfully applied to several classical syntheses, including the Friedländer and Skraup reactions.[6][21]

  • Solvent-Free and Water-Based Reactions: Conducting reactions in the absence of organic solvents or in water reduces environmental impact and simplifies workup procedures.[35]

  • Use of Nanocatalysts: Nanocatalysts offer high surface area and reactivity, often leading to improved efficiency and the ability to be recycled and reused.[1]

Comparative Data and Performance

The choice of a synthetic method is ultimately guided by the desired product, available starting materials, and required scale. The following table provides a comparative summary of the key methods discussed.

Synthesis MethodStarting MaterialsTypical ProductsConditionsYieldsKey AdvantagesKey Disadvantages
Skraup Aniline, Glycerol, H₂SO₄, OxidantUnsubstituted or simply substituted quinolinesHarsh, >150°C, highly exothermicLow to Moderate (can be variable)Inexpensive, readily available starting materialsHazardous conditions, often low yields, tar formation[7]
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/Ketone2- or 2,4-Substituted quinolinesAcid-catalyzed, heatingModerate to GoodMore versatile than SkraupPotential for polymerization of carbonyl compound[9]
Combes Aniline, β-Diketone2,4-Disubstituted quinolinesStrong acid, heatingGoodDirect route to 2,4-disubstitutionRegioselectivity issues with unsymmetrical diketones[11]
Conrad-Limpach Aniline, β-Ketoester4-HydroxyquinolinesHigh temp. cyclization (~250°C)Good to ExcellentSelective for 4-hydroxy isomerVery high temperatures required for cyclization[14]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CompoundVariously substituted quinolinesMild acid or base, heatingGood to ExcellentHigh versatility, mild conditions, good yields[7]Requires synthesis of often unavailable 2-aminoaryl carbonyls[24]
Pd-Catalyzed o-Vinylaniline, Alkyne2,3-Disubstituted quinolinesPd catalyst, oxidant, 80-100°CGood to ExcellentHigh regioselectivity, broad functional group toleranceCost of palladium catalyst
Povarov (MCR) Aniline, Aldehyde, AlkeneTetrahydroquinolines (oxidized to quinolines)Lewis/Brønsted acid, often mildGood to ExcellentHigh atom economy, one-pot, builds complexity quicklyScope can be limited by alkene reactivity

Experimental Protocols

To provide a practical context, detailed, step-by-step methodologies for key synthesis types are provided below.

Protocol 1: Skraup Synthesis of Quinoline[3][4]
  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix aniline (1.0 eq), nitrobenzene (as both solvent and oxidant), and anhydrous glycerol (3.0 eq).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.5 eq) to the stirred mixture. The addition is highly exothermic and should be controlled with an ice bath.

  • Reaction: Heat the mixture gently in an oil bath to approximately 140-150°C. Once the reaction initiates (indicated by vigorous boiling), remove the external heating. The exothermic reaction will maintain the temperature. After the initial vigorous reaction subsides, continue heating at reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool. Carefully dilute with water and then neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Purification: Perform steam distillation to isolate the crude quinoline. Separate the organic layer, dry over anhydrous potassium carbonate, and purify by vacuum distillation.

Protocol 2: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline[21]
  • Reaction Setup: In a microwave-safe reaction vessel, combine the 2-aminobenzophenone (1.0 eq), a cyclic ketone (e.g., cyclohexanone, 1.2 eq), and glacial acetic acid (which acts as both solvent and catalyst).

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 160°C for 5 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Palladium-Catalyzed Synthesis of a 2,3-Disubstituted Quinoline[29]
  • Reaction Setup: To a Schlenk tube, add PdCl₂ (5 mol%), PPh₃ (20 mol%), Cu(TFA)₂·xH₂O (20 mol%), and PivOH (30 mol%).

  • Reagent Addition: Add the o-vinylaniline (1.0 eq) and the alkyne (1.5 eq) followed by a mixture of MeCN and DMSO as the solvent.

  • Reaction: Seal the tube under an oxygen atmosphere (balloon) and heat the mixture at 80°C for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel.

Visualization of Key Methodologies

To further clarify the relationships and mechanisms, the following diagrams are provided.

Diagram 1: Decision Workflow for Quinoline Synthesis

G start Define Target Quinoline Substitution Pattern q1 Simple/Unsubstituted Quinoline Needed? start->q1 q2 2,4-Disubstituted? q1->q2 No skraup Consider Skraup or Doebner-von Miller q1->skraup Yes q3 4-Hydroxy or 2-Hydroxy? q2->q3 No combes Consider Combes Synthesis q2->combes Yes q4 Complex/Diverse Substituents? q3->q4 No cl_knorr Consider Conrad-Limpach / Knorr q3->cl_knorr Yes friedlander Consider Friedländer Synthesis q4->friedlander Yes (if 2-aminoaryl carbonyl available) modern Consider Modern Methods (Transition-Metal Catalyzed, MCRs) q4->modern Yes (high functional group tolerance) q5 Specific Regioselectivity Required? friedlander->q5 modern->q5

Caption: A decision-making workflow for selecting an appropriate quinoline synthesis method.

Diagram 2: Generalized Mechanism of the Friedländer Synthesis

G cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Cyclization & Dehydration cluster_3 Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone aldol Aldol Adduct 2-Aminoaryl Ketone->aldol schiff Schiff Base 2-Aminoaryl Ketone->schiff cyclized Cyclized Intermediate aldol->cyclized (-H₂O) schiff->cyclized quinoline Substituted Quinoline cyclized->quinoline (-H₂O) Alpha-Methylene Ketone Alpha-Methylene Ketone Alpha-Methylene Ketone->aldol Alpha-Methylene Ketone->schiff

Caption: Two plausible mechanistic pathways for the Friedländer synthesis.

Conclusion and Future Outlook

The synthesis of substituted quinolines is a mature yet continually evolving field. Classical methods like the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses remain valuable for their robustness and use of simple starting materials, despite often harsh conditions. In contrast, modern transition-metal-catalyzed reactions and multicomponent strategies offer unparalleled efficiency, selectivity, and functional group tolerance under milder conditions. The increasing adoption of green chemistry principles, such as microwave assistance and the use of nanocatalysts, is further enhancing the sustainability of quinoline synthesis.

For the modern researcher, the choice of method is a strategic decision based on the target molecule's complexity, the availability of precursors, and the desired scale and environmental impact of the synthesis. A thorough understanding of both the classical foundations and modern innovations is essential for navigating the rich and diverse landscape of quinoline chemistry and for driving future discoveries in medicine and materials science.

References

A Comparative Guide to the Biological Activity of 3-Bromoquinolin-6-yl acetate and Other Quinolines for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives are subjects of intense research, particularly in the development of novel therapeutic agents.[3] This guide provides a comparative analysis of the potential biological activity of 3-Bromoquinolin-6-yl acetate against other well-characterized quinoline derivatives. While specific experimental data for this compound is not extensively available in public literature[4], this document will extrapolate its potential activities based on established structure-activity relationships (SAR) within the quinoline class and detail the experimental workflows required for its comprehensive evaluation.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore. Its unique electronic properties and ability to intercalate with DNA and interact with various enzyme active sites have led to the development of drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system.[5] Halogenation, particularly bromination, has been shown to significantly enhance the biological potency of many heterocyclic compounds, including quinolines.[6]

Comparative Biological Activities of Substituted Quinolines

To understand the potential of this compound, it is essential to examine the biological activities of structurally related quinoline derivatives.

Anticancer Activity

Numerous quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3]

Bromo- and Nitro-Substituted Quinolines: The introduction of bromo and nitro groups on the quinoline ring has been shown to impart potent antiproliferative activity. For instance, 6-Bromo-5-nitroquinoline has demonstrated significant activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines.[7] Furthermore, some brominated 8-hydroxyquinoline derivatives have shown strong antiproliferative effects and have been identified as potential topoisomerase inhibitors.[8]

Other Substituted Quinolines: A variety of other substitutions have also yielded promising anticancer agents. For example, certain 4-quinoline substituted aminopyrimidine derivatives have shown selective cytotoxicity, while 7-chloro-4-quinolinylhydrazone derivatives have exhibited good cytotoxic activity against central nervous system, colon, and leukemia cancer cell lines.[1]

The table below summarizes the cytotoxic activity of several quinoline derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
6-Bromo-5-nitroquinolineC6, HeLa, HT29Potent Activity (qualitative)[7]
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 µg/mL[8]
7-Chloro-4-quinolinylhydrazone derivativeSF-295, HTC-8, HL-600.314 - 4.65 µg/cm³[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60, U93719.88 ± 3.35 µg/mL[1]
Antimicrobial Activity

The quinoline core is also a key feature of many antibacterial and antifungal agents.[9] The well-known quinolone antibiotics, such as ciprofloxacin and levofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[10]

Structure-Activity Relationship in Antimicrobial Quinolines: SAR studies have revealed that the antimicrobial activity of quinolines is influenced by substituents at various positions.[9] For example, quinoline-based hydroxyimidazolium hybrids have shown potent activity against Cryptococcus neoformans and Staphylococcus aureus.[11] Additionally, certain acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have demonstrated significant activity against methicillin-resistant S. aureus (MRSA).[12]

Enzyme Inhibition

The ability of quinolines to interact with enzymatic targets is a key aspect of their therapeutic potential.

Proteasome Inhibition: Substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a key target in cancer therapy.[13]

Carbonic Anhydrase and Acetylcholinesterase Inhibition: Certain quinoline derivatives have shown effective inhibition of human carbonic anhydrase I and II isoforms (hCA I and II) and acetylcholinesterase (AChE).[14]

DNA-Interacting Enzyme Inhibition: Recent studies have shown that some quinoline-based compounds can inhibit a variety of enzymes that act on DNA, including DNA methyltransferases, polymerases, and base excision repair glycosylases.[15][16]

Proposed Experimental Evaluation of this compound

Based on the established biological activities of related quinoline derivatives, a comprehensive evaluation of this compound would involve a series of in vitro assays to determine its cytotoxic, antimicrobial, and enzyme-inhibitory potential.

Workflow for Evaluating Biological Activity

G cluster_0 Initial Screening cluster_1 Mechanism of Action (Anticancer) cluster_2 Target Identification A This compound B Cytotoxicity Screening (MTT Assay) A->B C Antimicrobial Screening (MIC Assay) A->C D Apoptosis Assays (Caspase Activity, DNA Fragmentation) B->D E Cell Cycle Analysis B->E F Enzyme Inhibition Assays (Topoisomerase, Proteasome, etc.) B->F C->F G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G

Caption: A workflow for the comprehensive biological evaluation of this compound.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[18][19]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT29, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[20]

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

To determine if cytotoxicity is mediated by apoptosis, a key mechanism for many anticancer drugs, the following assays can be performed.[21]

a) Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[22] Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using substrates that release a detectable signal upon cleavage.[23][24]

Protocol (Fluorometric):

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.[25]

  • Substrate Addition: Add a caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.[25]

  • Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.[23]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.[25]

G cluster_0 Caspase Cascade A Apoptotic Stimulus (e.g., this compound) B Initiator Caspase Activation (Caspase-8, -9) A->B C Executioner Caspase Activation (Caspase-3, -7) B->C D Cleavage of Cellular Substrates C->D E Apoptosis D->E

Caption: Simplified diagram of the caspase activation cascade in apoptosis.

b) DNA Fragmentation Assay

Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs.[26][27] This can be visualized as a characteristic "ladder" on an agarose gel.[21]

Protocol:

  • DNA Extraction: Treat cells with this compound, harvest, and extract genomic DNA.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA fragments under UV light.[21]

Conclusion

While the biological profile of this compound is yet to be fully elucidated, the extensive research on related quinoline derivatives provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and enzyme-inhibiting agent. The presence of the bromo substituent is particularly promising for enhanced biological activity.[6] The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this and other novel quinoline compounds, paving the way for the discovery of new therapeutic leads.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-Bromoquinoline Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline core is celebrated as a "privileged structure," forming the backbone of numerous therapeutic agents and functional materials.[1] The strategic introduction of a bromine atom at the 3-position transforms the quinoline molecule into a highly versatile synthetic intermediate.[1][2] This "reactive handle" unlocks a myriad of possibilities for molecular elaboration through cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, enabling the systematic development of compound libraries for structure-activity relationship (SAR) studies.[1][3]

For researchers, scientists, and drug development professionals, the unambiguous characterization of these derivatives is paramount. Spectroscopic analysis provides the foundational data for structural elucidation, purity assessment, and the exploration of electronic properties that govern biological activity and material function. This guide offers a comparative analysis of 3-bromoquinoline derivatives using cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy (UV-Vis Absorption and Fluorescence). We will delve into the causality behind experimental choices and provide validated protocols to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of a molecule.[4] For 3-bromoquinoline and its derivatives, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline ring.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of the parent 3-bromoquinoline is expected to display six distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).[4] The protons on the pyridine ring (H2 and H4) are the most deshielded (shifted downfield) due to the electron-withdrawing effect of the nitrogen atom. The introduction of further substituents will systematically alter these chemical shifts, providing clear evidence of successful derivatization.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 3-Bromoquinoline Derivatives in CDCl₃

CompoundH2H4H5H6H7H8Other Protons
3-Bromoquinoline (Predicted)[4]~8.9~8.2~7.8~7.6~7.7~8.1-
3-Aminoquinoline (Post-Coupling)~8.5~7.3~7.7~7.4~7.5~8.0~4.0 (br s, NH₂)
3-(p-tolyl)quinoline (Post-Coupling)~9.1~8.3~7.9~7.6~7.8~8.2~7.3-7.5 (m, Ar-H), ~2.4 (s, CH₃)

Causality: Replacing the bromine with an electron-donating amino group causes a significant upfield shift (to a lower ppm value) for the adjacent H2 and H4 protons due to increased electron density. Conversely, adding an aryl group via a Suzuki coupling has a more complex effect but generally maintains the deshielded nature of the quinoline protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 3-bromoquinoline should exhibit nine distinct signals for its nine carbon atoms.[4] The chemical shifts are primarily influenced by hybridization and the proximity of electronegative atoms (N and Br).

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 3-Bromoquinoline Derivatives

CompoundC2C3C4C4aC5C6C7C8C8a
3-Bromoquinoline (Predicted)[4]~151~120~138~128~129~127~130~128~147
3-Aminoquinoline (Post-Coupling)~145~140~125~127~129~126~128~128~146

Causality: The C3 carbon directly attached to the bromine atom shows a distinct chemical shift. Upon substitution, this signal shifts dramatically. For instance, in 3-aminoquinoline, the C3 signal moves significantly downfield, while the adjacent C2 and C4 carbons experience an upfield shift due to the resonance effect of the amino group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Weigh approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the 3-bromoquinoline derivative.[4]

  • Dissolution : Dissolve the sample in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte. CDCl₃ is a common choice for many organic molecules.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrument Setup : Place the NMR tube in the spectrometer. Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a longer relaxation delay and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.[4]

  • Data Acquisition : Acquire the Free Induction Decay (FID) data.

  • Data Processing : Perform a Fourier transform on the FID, followed by phase correction and baseline correction to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent A->B C Add TMS (Internal Standard) B->C D Tune & Shim Spectrometer C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phasing & Baseline Correction G->H I Structural Elucidation H->I

General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition.[4] For any bromine-containing compound, it provides a definitive diagnostic signature.

The Bromine Isotopic Pattern

A key feature in the mass spectrum of a 3-bromoquinoline derivative is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.7% and 49.3%, respectively).[4] This results in a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).[4] The presence of this 1:1 doublet is unambiguous evidence of a single bromine atom in the molecule.

Table 3: Expected Molecular Ion Peaks for 3-Bromoquinoline Derivatives

CompoundMolecular FormulaExpected m/z for M⁺•Expected m/z for [M+2]⁺•
3-Bromoquinoline C₉H₆BrN206.968208.966
3-Bromo-6-methylquinoline C₁₀H₈BrN220.984222.982
3-Bromo-6-methoxyquinoline C₁₀H₈BrNO236.979238.977

Causality: The m/z values are determined by the sum of the atomic masses of the most abundant isotopes of the constituent atoms. The [M+2]⁺• peak arises from the molecules containing the heavier ⁸¹Br isotope. If a derivative contained two bromine atoms, one would expect to see a characteristic 1:2:1 pattern for M⁺•, [M+2]⁺•, and [M+4]⁺• peaks.

Bromine_Isotope_Pattern xaxis m/z yaxis Relative Abundance (%) origin origin origin->xaxis origin->yaxis M M⁺• M->M_peak M_top ~50.7% M2 [M+2]⁺• M2->M2_peak M2_top ~49.3% label_M [C₉H₆⁷⁹BrN]⁺• label_M2 [C₉H₆⁸¹BrN]⁺•

Characteristic 1:1 isotopic pattern for a monobrominated compound.
Experimental Protocol: Mass Spectrometry (GC-MS)

  • Sample Preparation : Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection : Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization : In the MS source, the molecules are typically ionized by Electron Ionization (EI), which bombards the molecules with high-energy electrons, causing them to form a molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and the data is plotted as a mass spectrum showing the relative abundance of ions at each m/z value.

Optical Spectroscopy: Probing Electronic Properties

UV-Vis absorption and fluorescence spectroscopy provide critical insights into the electronic structure of the quinoline derivatives. These properties are particularly relevant for applications in biological imaging and materials science.[5]

UV-Vis Absorption

The quinoline ring system contains delocalized π-electrons, leading to strong absorption in the UV region due to π→π* electronic transitions. The position of the maximum absorption wavelength (λ_max) is highly sensitive to the nature and position of substituents on the ring.

  • Electron-Donating Groups (EDGs) like -NH₂ or -OCH₃ typically cause a bathochromic shift (red shift) to longer wavelengths and an increase in molar absorptivity.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ can also cause a red shift, often due to intramolecular charge transfer (ICT) character.

Fluorescence Emission

Many quinoline derivatives are fluorescent, re-emitting absorbed energy as light.[6] The difference between the absorption maximum (λ_max) and the emission maximum (λ_em) is known as the Stokes shift. Large Stokes shifts are highly desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise. The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, is also highly structure-dependent.

Table 4: Comparative Photophysical Properties of Quinoline Derivatives

Compoundλ_max (nm)λ_em (nm)Stokes Shift (nm)Notes
Quinoline ~313~350~37Parent scaffold reference.
3-Aminoquinoline ~340~450~110The amino group significantly increases fluorescence and Stokes shift.
Boroisoquinolines (Related scaffolds)400-600>100Boryl groups can be used to create highly fluorescent derivatives with large Stokes shifts.[7][8]

Causality: The introduction of substituents that facilitate charge transfer or increase the rigidity of the molecule often enhances fluorescence. The bromine atom in 3-bromoquinoline, due to the "heavy atom effect," can quench fluorescence by promoting intersystem crossing to the triplet state. Therefore, replacing the bromine with other functional groups is a common strategy to "turn on" or modulate fluorescence.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Solvent Selection : Choose a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) that dissolves the compound and is transparent in the wavelength range of interest.

  • Stock Solution : Prepare a concentrated stock solution of the derivative with a precisely known concentration.

  • Working Solution : Prepare a dilute working solution (typically in the micromolar range) from the stock solution. The absorbance should ideally be below 1.0 AU for absorption and below 0.1 AU for fluorescence to avoid inner filter effects.

  • Blank Measurement : Record a spectrum of the pure solvent in a cuvette to use as a baseline correction.

  • Sample Measurement :

    • UV-Vis : Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Fluorescence : Place the sample cuvette in the spectrofluorometer. First, record an absorption spectrum to determine the optimal excitation wavelength (λ_ex), usually set at the λ_max. Then, record the emission spectrum by scanning the emission monochromator.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (UV-Vis) S1->S0 Fluorescence T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence S0_level S1_level T1_level

Jablonski diagram illustrating electronic transitions.

Conclusion

The spectroscopic characterization of 3-bromoquinoline derivatives is a multi-faceted process that provides a wealth of structural and electronic information.

  • NMR spectroscopy serves as the primary tool for elucidating the precise molecular structure and confirming the position of substituents.

  • Mass spectrometry provides definitive proof of molecular weight and the presence of bromine through its unique isotopic signature.

  • UV-Vis and fluorescence spectroscopy reveal insights into the electronic properties of the molecules, which are crucial for applications in imaging, sensing, and materials science.

A comprehensive, multi-technique approach is essential for the unambiguous characterization of novel 3-bromoquinoline derivatives. The data and protocols presented in this guide provide a robust framework for researchers to confidently synthesize, validate, and compare these valuable compounds, accelerating progress in drug discovery and beyond.

References

Validation of 3-Bromoquinolin-6-yl acetate purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of 3-Bromoquinolin-6-yl Acetate Purity by HPLC: A Comparative Analysis

Authored by: A Senior Application Scientist

The precise determination of purity for pharmaceutical intermediates is a cornerstone of drug development, directly impacting the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API). This compound, a key building block in the synthesis of various biologically active compounds, is no exception.[1][2] Impurities arising from its synthesis, such as unreacted starting materials or isomeric by-products, can have significant downstream consequences.[3]

This guide provides a comprehensive, field-proven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. Furthermore, it offers an objective comparison of HPLC with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—to equip researchers with the rationale for selecting the most appropriate method for their specific analytical challenge.

The Central Role of HPLC in Purity Assessment

HPLC is the predominant technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[4] For an aromatic heterocyclic compound like this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is the method of choice, offering excellent separation and quantification capabilities.[5]

A robust analytical method, however, is only as reliable as its validation. Method validation provides documented evidence that the procedure is fit for its intended purpose.[6][7] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process, which we will follow.[8]

Part 1: A Self-Validating HPLC Protocol for this compound

The core of a trustworthy analytical method is a protocol designed to be inherently self-validating. This means that throughout the validation process, system performance is continuously monitored, ensuring the data generated is reliable.

Experimental Workflow for HPLC Method Validation

The logical flow of validation ensures that fundamental performance characteristics are established before more complex ones are assessed.

cluster_0 Phase 1: Method & System Setup cluster_1 Phase 2: Core Validation Parameters (ICH Q2) cluster_2 Phase 3: Finalization Dev Method Development (C18, ACN/H2O Gradient, UV) SST System Suitability Testing (SST) (Resolution, Tailing, Repeatability) Dev->SST Establish reliable performance Spec Specificity / Selectivity (Peak Purity, Resolution from Impurities) SST->Spec Confirm method is suitable Lin Linearity & Range (Correlation Coefficient) Spec->Lin Ensure separation is adequate Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate, %RSD) Acc->Prec Limit LOD & LOQ (Signal-to-Noise Ratio) Prec->Limit Rob Robustness (Deliberate Small Variations) Limit->Rob Report Validation Report Generation Rob->Report Compile all data

Caption: Workflow for HPLC method validation based on ICH guidelines.

Detailed Step-by-Step HPLC Validation Protocol

This protocol is designed for a standard HPLC system with a UV detector.

1. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Rationale: A C18 stationary phase is the industry standard for retaining moderately polar to non-polar compounds like quinoline derivatives, providing excellent resolving power.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Rationale: A buffered aqueous-organic mobile phase provides sharp, symmetrical peaks. Formic acid is a volatile modifier compatible with potential future LC-MS work.

  • Gradient Elution: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-22 min (10% B).

    • Rationale: Gradient elution is essential for separating compounds with a range of polarities and for ensuring that any late-eluting, highly retained impurities are washed from the column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape.

  • Detection Wavelength: 254 nm.

    • Rationale: Aromatic quinoline structures exhibit strong UV absorbance at this wavelength, providing high sensitivity. A DAD is used to monitor peak purity across a spectrum.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

2. Validation Procedures

  • System Suitability Testing (SST):

    • Prepare a standard solution of this compound (approx. 0.5 mg/mL).

    • Inject this solution six replicate times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area and retention time ≤ 1.0%; USP tailing factor ≤ 1.5; Theoretical plates > 2000.[9][10] This is performed before each validation experiment to ensure the system is performing correctly.[11]

  • Specificity (Selectivity):

    • Inject the diluent (blank), a solution of the main compound, and a sample spiked with known potential impurities (e.g., starting materials like 6-hydroxyquinoline).[12]

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample to generate degradation products.

    • Rationale: This is the most critical parameter. It demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.[7][13]

    • Acceptance Criteria: The main peak should be free from any co-elution from impurities or degradants, confirmed by peak purity analysis using the DAD. Resolution between the main peak and the closest eluting impurity should be > 2.0.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant. The range is the interval demonstrated to have the required accuracy, precision, and linearity.[6][14]

  • Accuracy:

    • Prepare a placebo (if for a drug product) or use a known pure sample.

    • Spike it with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Calculate the percentage recovery for each sample.

    • Rationale: Accuracy demonstrates the closeness of the method's results to the true value.[15]

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[16]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[17]

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and on a different instrument.

    • Rationale: Precision measures the degree of scatter between a series of measurements, indicating the method's consistency.[18]

    • Acceptance Criteria: %RSD should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions.

    • Acceptance Criteria: LOD is typically where S/N is 3:1. LOQ is where S/N is 10:1, and at this concentration, the precision (%RSD) should meet an appropriate criterion (e.g., ≤10%).[7]

  • Robustness:

    • Deliberately introduce small variations into the method parameters, one at a time.

    • Examples: Flow rate (±0.1 mL/min), Column Temperature (±2 °C), pH of mobile phase A (±0.2 units).

    • Rationale: This demonstrates the method's reliability during normal usage, as minor variations are expected.[14]

    • Acceptance Criteria: The SST parameters must still be met, and the results should not be significantly affected by the changes.

Part 2: Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool, it is not a panacea. A comprehensive purity profile often requires orthogonal techniques—methods that measure the same attribute via different physicochemical principles.[19]

Decision Logic for Selecting the Right Analytical Method

The choice of technique is driven by the specific question being asked about the sample's purity.

Caption: Decision tree for selecting an appropriate purity analysis method.

Performance Comparison Table

This table objectively compares the key performance attributes of HPLC, GC-MS, and NMR for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[20]Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.[21]
Primary Use Case Quantitative analysis of the main component and non-volatile or thermally labile impurities.[4]Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[22]Structural elucidation and absolute quantitative analysis (qNMR) without a specific analyte standard.[3][23]
Sensitivity High (ng to pg range).Very High (pg to fg range).Lower than chromatographic methods (µg to mg range).
Specificity Good, but relies on chromatographic resolution. Peak purity can be assessed with DAD.Very High, based on both retention time and mass fragmentation pattern.[24]Extremely High, provides unambiguous structural information.[25][26]
Quantitation Relative quantitation against a reference standard.Can be quantitative with appropriate standards.Absolute quantitation (qNMR) against an internal standard of known purity.
Sample Requirements Soluble in mobile phase. Non-volatile.Volatile and thermally stable (or requires derivatization).Soluble in deuterated solvent. Non-destructive.[27]
Limitations May not detect volatile impurities. Co-elution can be an issue. Requires analyte-specific reference standards.Not suitable for non-volatile or thermally labile compounds.Lower throughput. Higher instrumentation cost. May not detect impurities at very low levels (<0.1%).
Regulatory Standing Universally accepted and expected for purity and assay testing (ICH, USP, EP).[8][9][28]Standard method for residual solvent analysis (ICH Q3C).Recognized as a primary ratio method for determining purity of reference standards. Provides definitive structural evidence.[21]

Conclusion and Recommendation

For routine quality control and purity assessment of this compound, a validated HPLC-UV method is the indispensable workhorse . Its robustness, precision, and high-throughput capabilities make it ideal for quantifying the main component and known non-volatile impurities.[5] The validation protocol detailed in this guide, grounded in ICH principles, provides a clear pathway to establishing a reliable and defensible analytical method.[6]

However, a complete purity profile cannot be achieved in isolation. A comprehensive characterization strategy should leverage orthogonal methods:

  • GC-MS is essential for ensuring the absence of volatile residual solvents from the synthesis process, which HPLC would miss.[29]

  • Quantitative NMR (qNMR) should be employed to certify the purity of the primary reference standard used for HPLC quantification. It provides an absolute purity value and serves as the ultimate confirmation of the molecule's structure.[3]

By integrating these techniques, researchers and drug development professionals can build a self-validating and scientifically rigorous data package, ensuring the quality and integrity of this compound and, by extension, the final pharmaceutical products derived from it.

References

A Senior Application Scientist's Guide to Quinoline Synthesis: Skraup vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, the quinoline scaffold has remained a cornerstone in medicinal chemistry and materials science, forming the structural basis for everything from antimalarial drugs like quinine to modern organic light-emitting diodes (OLEDs).[1][2] Among the classical methods for constructing this vital heterocyclic system, the Skraup and Doebner-von Miller syntheses are foundational, yet often challenging, reactions learned by every organic chemist.

This guide provides an in-depth, side-by-side comparison of these two named reactions. Moving beyond simple textbook descriptions, we will dissect their mechanisms, explore their practical scopes and limitations, and provide field-tested experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the appropriate method and troubleshoot the common pitfalls associated with these powerful synthetic tools.

The Skraup Synthesis: The Archetypal Quinoline Preparation

First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction synthesizes quinoline by heating an aromatic amine (like aniline) with glycerol, a dehydrating acid (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic acid).[3][4] The reaction is notoriously vigorous and exothermic, a factor that must be carefully controlled for safe and effective execution.[4][5][6]

Reaction Mechanism

The accepted mechanism proceeds in a clear, stepwise fashion. The causality behind the reagent choice is critical: sulfuric acid is not merely a catalyst but is essential for the initial dehydration of glycerol into a key reactive intermediate, acrolein.

  • Dehydration of Glycerol: Concentrated sulfuric acid removes two molecules of water from glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][7][8]

  • Michael Addition: The aromatic amine performs a nucleophilic 1,4-conjugate (Michael) addition to acrolein.[5][9]

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline.[6][9]

  • Oxidation: The final step is the aromatization of the 1,2-dihydroquinoline to the stable quinoline ring system by an oxidizing agent.[6][10] Nitrobenzene is a common choice as it also serves as a solvent, and its reduction product, aniline, can re-enter the reaction.[3][4]

Skraup_Mechanism Skraup Synthesis Mechanism Glycerol Glycerol Acrolein Acrolein (α,β-unsaturated aldehyde) Glycerol->Acrolein Dehydration (-2 H₂O) H2SO4 conc. H₂SO₄ Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Adduct Michael Addition Aniline Aniline Aniline->Adduct Dihydroquinoline 1,2-Dihydroquinoline Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene) Doebner_von_Miller_Mechanism Doebner-von Miller Synthesis Mechanism Aniline Aniline (2 eq.) Adduct1 Initial Michael Adduct Aniline->Adduct1 UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->Adduct1 Conjugate Addition Acid Acid Catalyst (Brønsted or Lewis) Fragments Fragmentation/ Recombination (Imine + Ketone) Adduct1->Fragments (Proposed Pathway) Adduct2 Second Adduct Fragments->Adduct2 Recombination & 2nd Aniline Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct2->Dihydroquinoline Cyclization & -Aniline Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Condenser, Stirrer) Reagents 2. Reagent Charging (Amine, Acid, etc.) Setup->Reagents Addition 3. Controlled Addition (Glycerol or Carbonyl) Reagents->Addition Heating 4. Heating / Reflux (Monitor Exotherm) Addition->Heating Workup 5. Cooldown & Work-up (Quench, Neutralize) Heating->Workup Isolation 6. Isolation (Extraction or Distillation) Workup->Isolation Purification 7. Purification (Distillation or Chromatography) Isolation->Purification

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, novel heterocyclic compounds represent a cornerstone of innovation, forming the structural core of a vast number of pharmaceuticals. The journey from synthesis to clinical application is, however, predicated on an unassailable foundation of analytical data. For a novel molecular entity, this data is not merely descriptive; it is the definitive evidence of its identity, purity, and stability. This guide provides an in-depth, field-proven framework for the cross-validation of analytical data for these critical compounds, moving beyond rote procedural descriptions to explain the causal logic behind creating a self-validating, orthogonal analytical system. Our objective is to build a fortress of data around a new molecule, ensuring that every claim is substantiated by multiple, independent lines of evidence, thereby guaranteeing the highest degree of scientific and regulatory integrity.

Pillar 1: The Imperative of Orthogonal Cross-Validation

This principle is deeply embedded in global regulatory frameworks. Guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate the validation of analytical procedures to ensure they are fit for their intended purpose.[4][5][6] The ICH Q2(R2) guideline, in particular, provides a comprehensive framework for validation parameters such as accuracy, precision, specificity, and robustness, which are essential for ensuring data reliability.[6][7][8][9]

G cluster_0 Orthogonal Data Generation cluster_1 Data Convergence cluster_2 Outcome A Technique 1 (e.g., HPLC-UV) Principle: Polarity D Identity Purity Structure A->D Purity Data B Technique 2 (e.g., NMR) Principle: Magnetism B->D Structural Data C Technique 3 (e.g., MS) Principle: Mass-to-Charge C->D Identity Data E High-Confidence Validated Data D->E Cross-Validation

Caption: Conceptual workflow of orthogonal data cross-validation.

Pillar 2: The Core Analytical Arsenal: A Comparative Overview

The characterization of a novel heterocyclic compound requires a suite of analytical tools. Each technique offers a unique piece of the puzzle, and their collective data provides a holistic understanding of the molecule.

Analytical Technique Primary Role Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Structural ElucidationConnectivity of atoms, chemical environment of nuclei, stereochemistry.[10][11]Unambiguous structural information, non-destructive.Relatively low sensitivity, requires soluble sample, may not detect non-protonated impurities.
Mass Spectrometry (MS) Identity & Molecular Weight ConfirmationMolecular weight, elemental composition (HRMS), fragmentation patterns.[12][13]Extremely high sensitivity and specificity for mass.[14]Isomers are often indistinguishable, ionization efficiency can vary.
High-Performance Liquid Chromatography (HPLC) Purity & QuantificationPurity assessment, impurity profiling, quantification of components.[15][16]Highly precise and reproducible for quantification, versatile.[16]Peak identity is not confirmed without a mass detector, co-elution can hide impurities.[17]
X-ray Crystallography Absolute Structure DeterminationUnambiguous 3D structure, absolute and relative stereochemistry.[18][19]The "gold standard" for structural proof.[19]Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure.[19]

Pillar 3: A Self-Validating Workflow for a Novel Compound

Upon synthesizing a novel heterocyclic compound, a structured, multi-step analytical approach ensures that data is built upon a solid, cross-validated foundation.

G cluster_1 Step 1: Initial Confirmation cluster_2 Step 2: In-Depth Structure Elucidation cluster_3 Step 3: Quantitative Purity & Impurity Profile cluster_4 Step 4: Absolute Confirmation (If Required) start Newly Synthesized Novel Heterocyclic Compound lcms LC-MS Confirms MW & Preliminary Purity start->lcms h_nmr ¹H NMR Confirms Proton Framework start->h_nmr c_nmr ¹³C NMR Carbon Skeleton lcms->c_nmr h_nmr->c_nmr d2_nmr 2D NMR (COSY, HSQC, HMBC) Atom Connectivity hplc_uv HPLC-UV Quantitative Purity Assay d2_nmr->hplc_uv orthogonal_hplc Orthogonal HPLC Method Confirms Specificity xray X-ray Crystallography Unambiguous 3D Structure orthogonal_hplc->xray end Fully Characterized Compound with Validated Data Package orthogonal_hplc->end xray->end

Caption: Integrated workflow for novel compound characterization.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are designed to be robust and serve as a validated starting point for methodology in your laboratory.

Protocol 1: HPLC-UV Method for Purity Determination
  • Objective: To determine the purity of the novel heterocyclic compound and identify any process-related impurities or degradants.

  • Causality: A gradient reversed-phase method is chosen for its broad applicability to separate compounds of varying polarity, which is typical for a new compound with unknown impurities.[15]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm, or a wavelength specific to the compound's chromophore determined via UV scan.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock. Dilute as necessary.

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Acquiring a Full NMR Data Package for Structural Elucidation
  • Objective: To obtain a comprehensive set of NMR spectra to unambiguously determine the chemical structure.

  • Causality: A combination of 1D and 2D experiments is essential. ¹H and ¹³C provide the basic framework, while 2D experiments (COSY, HSQC, HMBC) reveal the precise atom-to-atom connectivity, which is critical for complex heterocyclic systems.[10][20][21]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Ensure adequate spectral width to cover all expected signals.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has low natural abundance.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • This experiment reveals proton-proton couplings (typically over 2-3 bonds). Use standard instrument parameters.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • This experiment correlates protons directly to their attached carbons (one-bond C-H correlation).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for connecting different fragments of the molecule.

  • Data Analysis: Systematically analyze the spectra, starting with the ¹H spectrum to identify spin systems. Use the HSQC to assign carbons to their attached protons, and then use the HMBC and COSY to piece together the complete molecular structure.

Pillar 4: Upholding Data Integrity

Adherence to the ALCOA+ principles is a fundamental requirement:

  • A ttributable: Who performed an action and when?

  • L egible: Can you read the data?

  • C ontemporaneous: Recorded at the time the work was done.

  • O riginal: The first recording of the data.

  • A ccurate: The data is correct.

  • + : Complete, Consistent, Enduring, and Available.

Modern Chromatography Data Systems (CDS) and laboratory information management systems (LIMS) are essential tools for ensuring data integrity.[22] They provide secure, time-stamped audit trails that record all actions, from method creation to data processing and final approval, creating a self-validating system that aligns with regulatory expectations from agencies like the FDA and EMA.[23][24][25]

Conclusion

The characterization of novel heterocyclic compounds is a multi-faceted endeavor that demands a rigorous, evidence-based approach. A single analytical result, generated in isolation, is merely a data point. True scientific confidence is achieved through the convergence of data from orthogonal, validated methods. By implementing a systematic workflow that combines the structural elucidating power of NMR, the identity confirmation of MS, the quantitative precision of HPLC, and, when possible, the absolute certainty of X-ray crystallography, researchers can build an unassailable analytical package. This commitment to cross-validation and data integrity not only accelerates the drug development process but also ensures the ultimate delivery of safe and effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromoquinolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromoquinolin-6-yl acetate (CAS: 1022151-47-8). As a halogenated quinoline derivative, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This document moves beyond simple instructions to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.

Part 1: Core Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not a benign substance; its hazard profile necessitates careful handling from acquisition to disposal. The primary risks are associated with its acute toxicity and irritant properties.[1][2] The quinoline core, a structural alert for potential mutagenicity, warrants treating this and related compounds with a high degree of caution.[3]

The Globally Harmonized System (GHS) classification provides a clear, quantitative summary of its hazards.

Hazard ClassCategoryGHS Hazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[4]

Expert Insight: The presence of the bromine atom classifies this compound as a halogenated organic compound .[5][6] This is the single most critical piece of information for its disposal. Improper disposal of halogenated organics, such as mixing with non-halogenated solvent waste, leads to significant increases in disposal costs and environmental risk.[6] Incineration, the typical disposal method, requires specific conditions to prevent the formation of hazardous byproducts like hydrogen bromide (HBr) gas.

Part 2: Pre-Disposal Management and Waste Segregation

Effective disposal begins long before the waste container is full. It starts with a robust segregation strategy at the point of generation. The causality is simple: proper segregation prevents dangerous chemical reactions within the waste container and avoids costly re-classification of entire waste streams.[7]

The Segregation Workflow

The following decision-making process should be ingrained in your laboratory's standard operating procedures (SOPs).

SegregationWorkflow start Waste Generated: This compound or material contaminated with it is_solid Is the waste primarily solid or liquid? start->is_solid solid_waste Solid Halogenated Organic Waste Container is_solid->solid_waste Solid (e.g., powder, contaminated weigh paper, Gloves, absorbent pads) liquid_waste Liquid Halogenated Organic Waste Container is_solid->liquid_waste Liquid is_acute Is it acutely toxic (e.g., P-listed)? is_reactive Is it mixed with reactive substances (acids, bases, oxidizers)? is_acute->is_reactive No separate_container COLLECT SEPARATELY Consult EHS Immediately is_acute->separate_container Yes is_reactive->separate_container Yes solid_waste->is_acute liquid_waste->is_acute

Caption: Waste segregation decision workflow for this compound.

Core Principles of Segregation:

  • Halogenated vs. Non-Halogenated: This is the primary division. Never mix this compound waste with non-halogenated streams like acetone or ethanol.[5][6][8]

  • Avoid Reactives: Do not mix this waste with acids, bases, or strong oxidizing agents.[6][9] Such mixing can cause dangerous reactions.

  • Minimize Aqueous Content: Keep aqueous waste separate from organic solvent waste. Most disposal facilities have limits on the water content of solvent waste (e.g., <10%).[8]

  • Heavy Metals & "P-Listed" Wastes: Keep waste containing heavy metals (e.g., mercury, cadmium) or acutely toxic "P-listed" chemicals strictly separate.[6][7]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the moment waste is generated to its final collection.

Step 1: Container Selection
  • Compatibility: Use a container made of material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are standard. Ensure the container is in good condition with no cracks or degradation.[5]

  • Secure Closure: The container must have a screw-top, threaded cap that can be sealed tightly to be "vapor tight" and "spill proof."[5][7] Do not use snap caps or stoppers.

Step 2: Labeling
  • Timing: Label the container before adding the first drop of waste.[5]

  • Content: The label must be a designated "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[6]

  • Required Information:

    • The words "Hazardous Waste "

    • The full, unabbreviated chemical name: "This compound " and list any other constituents.[5]

    • The approximate concentration or percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[6]

    • The accumulation start date (the day the first waste is added).

    • The name of the principal investigator and the laboratory location.

Step 3: Accumulation and Storage
  • Location: All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[8]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[5][7]

  • Ventilation: Store containers in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.[8][10]

Step 4: Requesting Disposal
  • Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[8]

  • Initiate Pickup: Once the container is full or has been stored for the maximum allowed time (consult your local EHS guidelines, often 3-6 months), request a waste collection from your institution's EHS department.[6]

DisposalProcess A 1. Generate Waste B 2. Select & Pre-label Approved Waste Container A->B C 3. Add Waste to Container in Satellite Accumulation Area B->C D 4. Securely Close Container Immediately After Use C->D E 5. Store in Secondary Containment in a Ventilated Area D->E F 6. When Full (≤90%), Ensure Final Label is Complete E->F G 7. Request Pickup from Environmental Health & Safety (EHS) F->G

Caption: The complete waste management lifecycle for this compound.

Part 4: Spill and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, splash goggles (or a face shield), and appropriate chemical-resistant gloves (check manufacturer's guidelines) when handling this compound or its waste.[3][4]

  • Small Spill (Solid):

    • Ensure the area is well-ventilated.[2]

    • Gently sweep or vacuum the material to avoid creating dust.[11]

    • Place the collected material and any contaminated cleaning supplies into a sealed container.

    • Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it according to the protocol in Part 3.[12]

  • Small Spill (Liquid Solution):

    • Alert personnel in the immediate area and control access.

    • Absorb the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[10][12]

    • Place the absorbent material into a sealed, compatible container.

    • Label as hazardous waste and dispose of appropriately.[6]

  • Large Spill or Uncontrolled Release:

    • Evacuate the area immediately.[2]

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response line and EHS department from a safe location. Do not attempt to clean up a large spill yourself.[5]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]

Part 5: Regulatory Context

The procedures outlined in this guide are based on regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this waste may fall under specific hazardous waste codes (e.g., "F-listed" for spent solvents) depending on its use and mixture.[7][13][14] Adherence to these protocols is not just a best practice; it is a legal requirement to ensure that hazardous waste is managed in a way that protects human health and the environment.[13]

References

A Senior Application Scientist's Guide to Handling 3-Bromoquinolin-6-yl Acetate: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Bromoquinolin-6-yl acetate (CAS No. 1022151-47-8) is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive operational framework for the safe handling and disposal of this compound. It is structured not as a rigid checklist, but as a holistic safety protocol rooted in the principles of risk mitigation and scientific best practices.

Hazard Identification: Understanding the Compound

Before any handling, a thorough understanding of the specific risks associated with this compound is mandatory. This compound is a halogenated heterocyclic molecule, and its known toxicological profile necessitates a cautious approach.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

Hazard Class GHS Code Description Source
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation

Given these hazards, direct contact with skin, eyes, and

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.